Isoindigo
Description
Evolution of Research Trajectories: From Early Medicinal Chemistry to Contemporary Functional Materials Science
The initial research interest in isoindigotin and its derivatives was rooted in medicinal chemistry. Early studies identified several isoindigotin derivatives exhibiting high activity against leukemia. beilstein-journals.orgnih.govresearchgate.net This led to investigations into their potential as therapeutic agents, with some derivatives like Meisoindigo and Natura being explored for leukemia treatment. researchgate.netresearchgate.net
However, the focus of isoindigotin research has significantly shifted over time. While studies on its biological activity continue, the volume of publications in this area has been steadily decreasing. beilstein-journals.orgnih.govresearchgate.net Concurrently, the unique structural and electronic properties of the isoindigotin core have attracted increasing attention from researchers in materials chemistry. beilstein-journals.orgnih.govresearchgate.net This shift is attributed to the potential of isoindigotin derivatives as versatile building blocks for functional materials. beilstein-journals.orgnih.govresearchgate.net
Since the pioneering work on using isoindigotin derivatives in organic solar cells (OSCs) around 2010, there has been substantial progress in tuning and improving their properties for various material applications. nih.govresearchgate.netresearchgate.net Isoindigotin derivatives are now being extensively investigated for their applications in organic solar cells, organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), sensors, and lithium-ion batteries. beilstein-journals.orgnih.govresearchgate.net Furthermore, research explores their potential as photoactive components in water photoelectrochemical reduction, as matrices for MALDI spectrometry, and in photothermal cancer therapy. beilstein-journals.orgnih.govresearchgate.net This evolution highlights the transition of isoindigotin from primarily a subject of medicinal chemistry to a key component in the design of advanced functional materials.
Distinctive Structural Motifs and Their Influence on Research Directions
The research directions for isoindigotin are heavily influenced by its distinctive structural motifs. Isoindigotin is a bisheterocycle consisting of two five-membered lactam rings connected by a double bond, with each lactam fused to a benzene (B151609) ring. mdpi.comresearchgate.netccspublishing.org.cn This structure gives rise to several key features that are exploited in materials science.
Planarity and Extended π-Conjugation
A crucial structural characteristic of isoindigotin is its high degree of planarity and extended π-conjugation. beilstein-journals.orgnih.govresearchgate.netresearchgate.netresearchgate.net The conjugated system involves the lactam rings, the connecting double bond, and the fused benzene rings. This extensive π-conjugation facilitates efficient charge transport and contributes to the strong optical absorption properties observed in isoindigotin derivatives. researchgate.netresearchgate.net
The planar and conjugated backbone enables effective π-π stacking interactions between molecules, which is vital for charge mobility in organic electronic devices like OFETs and OSCs. researchgate.netrsc.org Modifications to the isoindigotin core or the addition of substituents can influence this planarity and, consequently, the electronic and optical properties. For example, theoretical calculations have shown that diaza-substitution can impose higher planarity in isoindigotin analogues compared to their parent counterparts. researchgate.net Conversely, the introduction of bulky substituents or certain electron-withdrawing functionalities can induce non-planarity, affecting π-π interactions and charge delocalization. rsc.org
Research findings demonstrate the impact of planarity on device performance. For instance, studies on isoindigotin-based non-fullerene acceptors for organic photovoltaics have investigated how structural modifications that disrupt co-planarity between the isoindigotin core and bridging units can lead to localized π-systems and reduced efficiency in orbital transitions. rsc.org
Electron Deficiency and Acceptor Characteristics in Donor-Acceptor Systems
Isoindigotin possesses a strong electron-withdrawing nature, primarily due to the presence of the two electron-deficient lactam rings. beilstein-journals.orgnih.govresearchgate.netmdpi.comresearchgate.netnih.govacs.org This electron deficiency makes isoindigotin an excellent acceptor unit in donor-acceptor (D-A) systems. mdpi.comresearchgate.netnih.govrsc.org
In D-A conjugated polymers and small molecules, electron-deficient units like isoindigotin are alternated with electron-rich (donor) units. mdpi.comnih.govrsc.orgmdpi.com This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor unit upon excitation. mdpi.commdpi.com The electron-withdrawing nature of isoindigotin effectively lowers the lowest unoccupied molecular orbital (LUMO) energy level of the resulting materials, which is a critical parameter for efficient charge transfer and charge separation in organic electronic devices, particularly in OSCs and OFETs. mdpi.comresearchgate.netnih.govacs.orgrsc.org
Research highlights the strategic use of isoindigotin as an acceptor in D-A systems. For example, studies on isoindigotin-thiophene D-A-D type conjugated polymers show that the electron cloud on the LUMO orbital is primarily localized on the isoindigotin unit, while the highest occupied molecular orbital (HOMO) is delocalized on the electron-donating thiophene (B33073) unit. mdpi.com This charge distribution is advantageous for ICT transitions. mdpi.com The incorporation of isoindigotin into conjugated systems allows for tuning of electronic properties, including band gaps and energy levels, which is essential for optimizing the performance of organic electronic devices. mdpi.comrsc.orgnih.govrsc.org
Data from research on isoindigotin-based D-A polymers illustrates the impact of the isoindigotin unit on energy levels and device performance.
| Polymer System | Donor Unit(s) | Acceptor Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application | Reference |
| Dithieno[3,2-b:2',3'-d]pyrrole-iID | Dithienopyrrole | This compound | -5.23 | -3.85 | 1.38 | OPV | rsc.org |
| This compound-Thiophene D-A-D | Thiophene | This compound | - | - | Reduced | Electrochromic | mdpi.com |
| P(ODIDT-BID) | Thiophene | This compound | - | -3.97 | 1.51 | OFET | rsc.org |
| P(ODIDT·BDPP) | Thiophene | This compound | - | -4.13 | 1.46 | OFET | rsc.org |
| P(ODDPPT·BID) | Thiophene | This compound | - | -4.17 | 1.20 | OFET | rsc.org |
| P(ODDPPT·BDPP) | Thiophene | This compound | - | -3.89 | 1.26 | OFET | rsc.org |
Note: HOMO and LUMO values can vary depending on the specific derivative and measurement method.
The ability to tune the electronic properties by incorporating isoindigotin as an electron-deficient building block is a key factor driving its widespread use in the design of high-performance organic electronic materials. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMISAYWIMDRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-34-6 | |
| Record name | Isoindigotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOINDIGOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Isoindigotin and Its Derivatives
Strategic Approaches to Core Isoindigotin Synthesis
The synthesis of the isoindigotin core structure typically involves the formation of the characteristic 3,3'-biindolinylidene-2,2'-dione framework. Various strategic approaches have been developed to achieve this, each offering distinct advantages in terms of accessibility, reaction conditions, and the ability to incorporate diverse substituents.
Condensation-Based Routes
Condensation reactions represent a classical and widely utilized approach for the synthesis of isoindigotin and its derivatives. This method commonly involves the condensation of isatin (B1672199) derivatives with oxindole (B195798) derivatives. wikipedia.orgwikipedia.org The reaction is typically catalyzed by acids, leading to the formation of the carbon-carbon double bond connecting the two indole (B1671886) units. wikipedia.orgwikipedia.orgmybiosource.com
For instance, the reaction between isatin and oxindole in the presence of an acid catalyst, such as hydrochloric acid in acetic acid, has been reported to yield isoindigotin. wikipedia.org This method can be adapted to synthesize various substituted isoindigotin derivatives by employing appropriately substituted isatin and oxindole precursors. wikipedia.orgmybiosource.com While this approach is well-established and relatively straightforward, achieving high yields and selectivity, particularly in the synthesis of non-symmetric isoindigo derivatives, can sometimes present challenges. wikipedia.org One-pot alkylation of this compound, for example, can lead to a mixture of non-symmetric and symmetric derivatives. wikipedia.org Alternative "lego-like" approaches involving the alkylation of isatin and oxindole precursors separately before condensation have been explored to improve selectivity for non-symmetric products. wikipedia.org
Research findings indicate that the condensation of isatin and oxindole derivatives under acidic conditions is a common synthetic strategy, often achieving moderate to good yields of alkylated and soluble this compound derivatives. wikipedia.orgmybiosource.com
Oxidative Self-Coupling Techniques Under Metal-Free Conditions
Oxidative self-coupling techniques offer an alternative route to construct the isoindigotin core, often providing more environmentally benign pathways by avoiding the use of metal catalysts. These methods typically involve the direct coupling of indole or related precursors under oxidative conditions.
One notable metal-free approach for the synthesis of this compound involves the use of iodine-DMSO-K2S2O8 directly from indole in a single step. nih.govmacsenlab.com This method bypasses the need for separate isatin and oxindole synthesis and subsequent condensation. macsenlab.com While oxidative coupling has been reported for the synthesis of related compounds like 3,3'-bis(indolyl)methanes using molecular oxygen as a green oxidant under metal-free conditions, the specific application and efficiency of various metal-free oxidative self-coupling techniques for a wide range of isoindigotin derivatives are areas of ongoing research.
Thiation-Driven Transformations
Thiation reactions, which involve the introduction of sulfur atoms into a molecule, can also play a role in the synthesis of isoindigotin. This approach often utilizes thiating reagents to modify isatin derivatives, leading to intermediates that can be transformed into the isoindigotin structure.
Lawesson's reagent, a commonly used thiation agent, has been successfully employed in the synthesis of symmetrically substituted this compound. mybiosource.com The proposed mechanism involves the thiation of isatin at the 3-position to form 3-thioisatin, which subsequently undergoes sulfur elimination to yield this compound. mybiosource.com This thiation-driven transformation provides a specific pathway for constructing the isoindigotin core through sulfur chemistry.
Green Chemistry Principles in Isoindigotin Polymerization
The increasing demand for sustainable and environmentally friendly chemical processes has led to the integration of green chemistry principles in the polymerization of isoindigotin-based materials. Traditional polymerization methods for conjugated polymers often involve the use of organometallic reagents and toxic monomers, which pose environmental and health concerns. Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances, offering more sustainable routes to functional isoindigotin polymers.
Aldol (B89426) Polycondensation Mechanisms and Applications
Aldol polycondensation has emerged as a facile and environmentally friendly method for the synthesis of this compound-based conjugated polymers. This step-growth polymerization mechanism involves the formation of carbon-carbon double bonds through a series of aldol condensation reactions between suitable monomers.
The aldol reaction is particularly suitable for developing conjugated polymers with rigid, often ladder-type, structures by joining monomers through conformationally rigid double bonds. This rigidity can lead to highly planar backbones, which are beneficial for charge transport in organic electronic devices.
This compound-based conjugated polymers synthesized via aldol polycondensation have been successfully evaluated in organic field-effect transistors (OFETs). These polymers have demonstrated promising charge carrier mobilities. For example, specific this compound-based polymers prepared by aldol polymerization have exhibited hole mobilities as high as 0.16 cm2V-1s-1 and electron mobilities of 0.26 cm2V-1s-1 with high Ion/Ioff ratios in OFET devices.
The aldol polycondensation mechanism offers a versatile platform for creating diverse this compound-based conjugated polymers with tailored optoelectronic properties for applications in organic electronics.
Here is a table summarizing some reported performance data for this compound-based polymers synthesized via aldol polycondensation in OFETs:
| Polymer | Mobility (cm2V-1s-1) | Ion/Ioff Ratio | Reference |
| PIID-DT | 0.16 (hole) | 105 | |
| PBIBDF-DT | 0.26 (electron) | 105 |
Minimization of Organometallic Reagents and Toxic Monomers
A significant advantage of employing aldol polycondensation and other green chemistry approaches in the synthesis of isoindigotin polymers is the avoidance of organometallic reagents and toxic monomers. Traditional methods for synthesizing conjugated polymers, such as Stille and Suzuki cross-coupling reactions, typically require transition metal catalysts and often involve the use of toxic tin monomers or other environmentally harmful compounds.
Aldol polycondensation offers an economical and environmentally friendly alternative, eliminating the need for these problematic reagents. This aligns with the principles of green chemistry by reducing the environmental impact of polymer synthesis.
Furthermore, direct arylation polymerization (DArP) has also been explored for the synthesis of this compound-based acceptor polymers. DArP proceeds via C-H activation and is another strategy that avoids the use of toxic reagents and extensive synthetic pathways for monomer preparation, contributing to greener polymer synthesis. The minimization of organometallic reagents and toxic monomers is a key aspect of developing sustainable synthetic routes for the next generation of isoindigotin-based functional materials.
Cross-Coupling Reactions for Isoindigotin-Based Conjugated Systems
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of complex conjugated systems incorporating the isoindigotin core. Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki coupling, have been widely utilized for this purpose. researchgate.net These reactions allow for the coupling of halogenated or pseudohalogenated isoindigotin derivatives with organostannanes or organoboron compounds, respectively, to create extended π-systems. wiley-vch.delibretexts.org
Stille Cross-Coupling
The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically an organohalide or pseudohalide. wiley-vch.delibretexts.org This methodology has been successfully applied to the synthesis of isoindigotin-based conjugated polymers and small molecules. For instance, Stille coupling polymerization has been employed to synthesize polymers containing isoindigotin subunits, often utilizing dibrominated isoindigotin derivatives and distannyl monomers. researchgate.netrsc.orggist.ac.kr These reactions typically proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like dry DMF, under reflux conditions. rsc.org The Stille coupling is particularly useful for incorporating thiophene (B33073) units at the 6,6'-positions of N,N'-dialkylated this compound derivatives, leading to materials with tunable electronic properties and absorption bands extending into the near-infrared region. nih.gov
Data from a study on the synthesis of this compound/DPP-based polymers using Stille cross-coupling is presented below, illustrating typical reaction conditions and molecular weights obtained:
| Polymer | Dibromo Monomer | Distannyl Monomer | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI |
| P(ODDPPT·BID) | Alkylated ID | 5-bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | DMF | 120 | 24–48 | 75 | Reasonable | Reasonable | - |
| P(ODDPPT·BDPP) | Alkylated DPP | 5-bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | DMF | 120 | 24–48 | 73 | Reasonable | Reasonable | - |
Note: "Reasonable" molecular weights were reported, specific values were not provided in the snippet. rsc.org
The Stille coupling has also been used to synthesize this compound–thiophene D–A–D–type precursors, which can then be electro-synthesized into conjugated polymers with favorable electrochemical and electrochromic properties. mdpi.com
Suzuki Cross-Coupling
The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organoboronic acid (or ester) and an organohalide (or pseudohalide) in the presence of a base, is another widely used method for constructing C-C bonds in isoindigotin chemistry. libretexts.orgwikipedia.orgtcichemicals.commt.com This reaction is advantageous due to the stability of organoboron compounds, milder reaction conditions, and lower toxicity compared to organostannanes used in Stille coupling. mt.com
Suzuki coupling has been employed to introduce various aromatic substituents onto the isoindigotin core. beilstein-journals.org For example, pyrene (B120774) fragments have been successfully coupled with dibromothis compound derivatives using pyrene-1-ylboronic acid to create monoisoindigoid derivatives. beilstein-journals.orgd-nb.info Similarly, Suzuki cross-coupling has been used in the synthesis of this compound-based polymers. researchgate.net The reaction typically involves a palladium catalyst and a base, such as Cs₂CO₃. sut.ac.th This method allows for the synthesis of donor-acceptor conjugated polymers based on isoindigotin, which are relevant for applications in organic solar cells and other organic electronic devices. researchgate.netresearchgate.net
Regioselective Functionalization and Derivatization Strategies
Regioselective functionalization and derivatization of the isoindigotin core are crucial for tuning its electronic, optical, and solubility properties, which in turn influence the performance of materials incorporating this unit. Modifications can be made at the nitrogen atoms, the aromatic rings, and through the extension of the π-system. beilstein-journals.orgrsc.orgd-nb.info
N-Alkylation and Side-Chain Engineering
N-alkylation, the introduction of alkyl chains onto the nitrogen atoms of the isoindigotin core, is a common strategy to enhance the solubility of isoindigotin derivatives in organic solvents. rsc.orgresearchgate.netmdpi.comakjournals.com This is particularly important for processing isoindigotin-based materials in solution for applications like organic solar cells and field-effect transistors. rsc.orgmdpi.comakjournals.com Branched alkyl substituents, such as 2-ethylhexyl, 2-hexyldecyl, or 2-octyldodecyl groups, are often introduced at the nitrogen atoms to improve solubility. researchgate.net
N-alkylation can be achieved using alkyl halides, although alkyl p-toluenesulfonates have also been explored as a potentially more economical alternative for N-alkylation of 6,6'-dibromothis compound. akademisains.gov.myresearchgate.net The reaction is often carried out in the presence of a base like potassium carbonate in a solvent such as DMF. akademisains.gov.my
Side-chain engineering, which involves varying the structure and position of substituents on the isoindigotin core, including the N-alkyl chains, is a key approach to optimize the properties of isoindigotin-based conjugated polymers. beilstein-journals.orgrsc.orgfigshare.comajou.ac.kracs.org The nature and position of side chains can significantly impact factors such as molecular packing, crystallinity, charge carrier mobility, and the efficiency of dopant diffusion in organic electronic devices. figshare.comajou.ac.kracs.org Studies have shown that the branching position and the type of alkyl chains can influence the aggregation strength, lamellar packing, and π–π interactions of the molecules, leading to enhanced charge transport properties. figshare.comajou.ac.kr Asymmetric side-chain design has also been investigated to improve properties like stretchability in conjugated polymers. rsc.orgacs.org
Substitution at Aromatic and Heterocyclic Positions
Substitution at the aromatic and heterocyclic positions of the isoindigotin core allows for further tuning of its electronic and optical properties. The 6,6'-positions are particularly interesting as substitution at these sites can lead to a stronger intramolecular charge transfer band and influence the aggregation behavior of the derivatives. d-nb.inforesearchgate.net Introducing electron-donating or electron-withdrawing groups at these positions can significantly impact the electronic structure and performance in organic electronic devices. nih.govresearchgate.net
Cross-coupling reactions, such as Suzuki and Stille coupling, are frequently used to introduce substituents at these positions by reacting halogenated isoindigotin precursors with appropriate coupling partners. beilstein-journals.orgd-nb.inforesearchgate.net For example, Suzuki coupling with arylboronic acids can introduce aromatic fragments, while Stille coupling with organostannanes can incorporate groups like thiophenes. beilstein-journals.orgd-nb.infonih.gov Sonogashira cross-coupling has also been employed to introduce alkyne-containing chains at the 5'-position of isoindigotin and azathis compound derivatives. nih.gov
Synthesis of π-Extended Isoindigotin Architectures
Extending the π-conjugation of the isoindigotin core is a strategy to lower the band gap and tune the absorption properties, often aiming for absorption in the near-infrared region for applications like organic solar cells. acs.orgtandfonline.com This can be achieved by incorporating additional conjugated units, such as thiophenes, benzothiadiazoles, or other electron-rich or electron-deficient moieties, directly onto the isoindigotin core or through linking units. beilstein-journals.orgacs.orgtandfonline.com
Various synthetic approaches are used to create π-extended isoindigotin architectures, including cross-coupling reactions to link conjugated segments. acs.orgtandfonline.com For instance, incorporating octyl-thiophene units between the isoindigotin core and terminal units has been shown to extend the conjugated length and influence the material's properties. acs.org Novel methods involving C-H/N-H activation and alkyne annulation have also been developed to synthesize π-extended isoindigotin derivatives with fused ring systems. researchgate.net These extended architectures often exhibit red-shifted absorption and emission bands compared to the parent isoindigotin. researchgate.net
Advanced Characterization and Spectroscopic Investigations
Electronic Absorption Spectroscopy in Solution and Solid State
Intramolecular Charge Transfer (ICT) Band Analysis
A significant feature in the absorption spectra of many isoindigo derivatives, particularly those designed as donor-acceptor systems, is the presence of intramolecular charge transfer (ICT) bands mdpi.comresearchgate.net. This compound acts as an electron-acceptor unit in such systems researchgate.net. The ICT band arises from the electronic transition where electron density shifts from a donor unit to the this compound acceptor unit upon excitation nih.gov.
The position and intensity of the ICT band are sensitive to the electronic nature of the donor and acceptor units and the degree of π-conjugation in the molecule researchgate.netchinesechemsoc.org. For example, studies on this compound-based push-pull chromophores have shown strong ICT absorption bands, sometimes extending into the near-infrared region nih.govacs.org. The modification of donor or acceptor units can lead to shifts in the ICT band, reflecting changes in the intramolecular charge transfer capabilities mdpi.comchinesechemsoc.org. DFT calculations can provide insight into these transitions, showing how the HOMO to LUMO excitation involves the movement of orbital density from donor functionalities to the this compound core nih.gov.
Influence of Solvent Polarity on Spectral Characteristics
Solvent polarity can influence the electronic absorption spectra of isoindigotin and its derivatives, particularly affecting the position and shape of the absorption bands rsc.orgresearchgate.net. This phenomenon, known as solvatochromism, occurs because the energy levels of the ground and excited states can be differentially stabilized by the surrounding solvent molecules based on their polarity.
For molecules with significant charge transfer character, an increase in solvent polarity can lead to a shift in the absorption maximum of the ICT band. The direction and magnitude of this shift depend on the relative polarity of the molecule in its ground and excited states. While the absorption spectral profile and maxima of some this compound derivatives might be unaffected by changes in solvent polarity rsc.org, for others, the solvent polarity can affect specific transitions, such as the HOMO−2→LUMO transition rsc.org. Studies have shown that solvent effects can lead to differences between experimental and calculated electronic transition energies researchgate.net.
Fluorescence Emission Spectroscopy and Excited State Dynamics
Fluorescence emission spectroscopy provides information about the excited states of a molecule and how they relax to the ground state. Isoindigotin and its analogues exhibit interesting excited state dynamics, including various decay pathways and conformational changes.
The excited state properties of this compound and its derivatives have been investigated using techniques such as steady-state absorption and emission spectroscopy, as well as time-resolved methods like femtosecond transient absorption spectroscopy (fs-TA) rsc.orgacs.orgrsc.org. While some this compound derivatives show fluorescence emission rsc.orgaub.edu.lb, the fluorescence quantum yields can be low, suggesting the presence of efficient non-radiative decay pathways acs.org.
Excited State Decay Pathways
The excited state of isoindigotin can deactivate through various pathways, including radiative decay (fluorescence) and non-radiative processes such as internal conversion and intersystem crossing acs.orgrsc.orgresearchgate.net. Research indicates that radiationless internal conversion is a primary deactivation pathway in this compound rsc.orgresearchgate.netresearchgate.net.
Studies using transient absorption spectroscopy have shown that the singlet excited state of the this compound core chromophore undergoes rapid non-radiative decay to the ground state, with lifetimes on the order of picoseconds acs.org. This efficient radiationless decay contributes to the photostability of isoindigotin compared to some of its analogues rsc.orgresearchgate.netrsc.org. In some this compound derivatives, intersystem crossing to a triplet excited state has also been observed, with a longer lifetime nih.govacs.org.
Excited State Proton Transfer (ESPT) Studies
Excited state proton transfer (ESPT) is a photophysical process that can occur in molecules with acidic protons and basic sites. While ESPT is a known deactivation pathway in indigo (B80030), a structural isomer of isoindigotin, studies have also explored its relevance in this compound systems rsc.orgresearchgate.netacs.org.
Research into the excited state decay pathways of indigo and its isomers, including this compound, has focused on molecular mechanisms involving ESPT and rotational isomerization rsc.orgrsc.orgresearchgate.net. Although ESPT is a significant deactivation route in indigo, the primary mechanism for efficient radiationless deactivation in this compound involves rotation in the first singlet excited state researchgate.netrsc.org.
Rotational Isomerization in Excited States
Rotational isomerization, or the rotation around single or double bonds in the excited state, plays a crucial role in the excited state dynamics and deactivation of isoindigotin researchgate.netrsc.org. This process can lead to different conformers in the excited state researchgate.netresearchgate.net.
The molecular mechanism behind the efficient radiationless deactivation in isoindigotin involves rotation in the first singlet excited state (S₁) around the dihedral angle of the central double bond connecting the two indolin-2-one units researchgate.netrsc.org. This rotation can lead to a conformation that provides an effective pathway for deactivation to the ground state through a conical intersection rsc.org. The flexibility of the molecular structure in the excited state can enable efficient radiationless decay through this mechanism rsc.orgrsc.orgrsc.org. Studies on this compound analogues with varying degrees of flexibility and rigidity have highlighted the importance of molecular structure in determining the excited state decay pathways, with flexible structures favoring radiationless decay via isomerization rsc.orgrsc.orgrsc.org.
Time-Resolved Spectroscopic Techniques
Time-resolved spectroscopic methods, such as transient photovoltage measurements and laser transient absorption spectroscopy, are employed to study the excited state dynamics, charge separation, and recombination processes in materials containing Isoindigotin. rsc.orgrecercat.cat These techniques provide insights into the fate of photoexcited states and the efficiency of charge carrier generation and transport.
Transient Photovoltage Measurements
Transient photovoltage measurements are utilized to investigate the charge separation and recombination dynamics in photovoltaic devices incorporating Isoindigotin-based materials. rsc.org This technique probes the voltage generated across a device following pulsed illumination, providing information on the kinetics of charge carrier buildup and decay. Studies on dye-sensitized solar cells (DSSCs) using Isoindigotin derivatives as photosensitizers have employed transient photovoltage to understand interfacial processes influencing solar cell performance. rsc.orgub.edu
Laser Transient Absorption Spectroscopy
Laser transient absorption spectroscopy (TAS), including femtosecond (fs-TA) and picosecond-nanosecond (ps-ns TA) regimes, is a powerful tool for studying short-lived excited states and charge transfer dynamics in Isoindigotin and its derivatives. rsc.orgrsc.orgresearchgate.netoptica.orgedinst.comacs.org This pump-probe technique measures changes in absorption of a material after excitation by a pump pulse, revealing the evolution of excited states, such as singlet and triplet excitons, and the formation of charge-separated states. edinst.com
Fs-TA spectroscopy has been used to investigate the excited state deactivation processes in Isoindigotin analogues, providing kinetic and spectral information about the species involved. rsc.org These studies can determine the lifetimes of excited states and how they are influenced by factors like solvent polarity and molecular conformation. rsc.org For instance, transient absorption studies on an this compound analogue showed that the transient absorption maximum is red-shifted and the lifetime of the S₁ state is longer in non-polar solvents compared to polar solvents. rsc.org
Ps-ns TA spectroscopy has revealed the presence of triplet excited states in π-conjugated Isoindigotin chromophores, observed as transients with lifetimes on the order of 100 ns, produced via intersystem crossing from a singlet state. acs.org This technique helps in understanding the energy transfer mechanisms and the role of triplet states in the photophysical processes of these materials. edinst.comacs.org
Electrochemical Characterization: Redox Properties and Cyclic Voltammetry
Electrochemical techniques, particularly cyclic voltammetry (CV), are extensively used to characterize the redox properties of Isoindigotin and its derivatives. nih.govmdpi.comnih.govrsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.nettorvergata.itresearchgate.netresearchgate.net CV provides information about the oxidation and reduction potentials, which are crucial for understanding the electronic energy levels (HOMO and LUMO) and predicting the electrochemical behavior of these compounds in various applications, such as organic electronic devices and electrochemically mediated reactions. mdpi.comnih.govmdpi.comrsc.org
Analysis of Redox Waves and Potentials
Cyclic voltammetry experiments on Isoindigotin and its derivatives typically show distinct redox waves corresponding to reversible or quasi-reversible oxidation and reduction processes. mdpi.comnih.govresearchgate.netresearchgate.net The potentials at which these waves appear (peak potentials or half-wave potentials) are indicative of the energy levels of the frontier molecular orbitals. nih.govresearchgate.net For example, studies on Isoindigotin-based push-pull chromophores have shown multi-redox waves, indicating the possibility of tuning HOMO-LUMO energy levels through structural modifications. nih.govresearchgate.net The position and shape of these redox waves can be influenced by substituents on the Isoindigotin core, the solvent, and the supporting electrolyte. mdpi.comresearchgate.netresearchgate.net Electron-withdrawing groups, for instance, can anodically shift the redox potentials. d-nb.inforesearchgate.net
Electrochemical Band Gap Determination
The electrochemical band gap (Eᵍᵉᶜʰ) of a semiconductor material can be estimated from the difference between its oxidation and reduction onset potentials, typically determined from cyclic voltammetry data. nih.govoptica.orgrsc.orgresearchgate.netdlut.edu.cn This provides an experimental measure of the energy difference between the HOMO and LUMO levels. For Isoindigotin derivatives, the electrochemical band gap is an important factor for their use in optoelectronic devices like organic solar cells. nih.govresearchgate.netdlut.edu.cnresearchgate.net
Studies on various Isoindigotin derivatives have reported electrochemical band gaps ranging from approximately 1.04 eV to 1.71 eV, depending on the specific molecular structure and substituents. dlut.edu.cnresearchgate.net These electrochemical band gap values are often compared to optical band gaps determined from absorption spectroscopy. mdpi.comresearchgate.net While electrochemical band gaps can be slightly lower than optical band gaps, they generally fall within a comparable range, providing valuable information about the electronic structure and potential applications of Isoindigotin-based materials. researchgate.net
Here is a table summarizing some reported electrochemical band gap values for selected Isoindigotin derivatives:
| Isoindigotin Derivative | Electrochemical Band Gap (eV) | Reference |
| This compound 3 | 1.57 | researchgate.net |
| This compound 4 | 1.19 | researchgate.net |
| This compound 5 | 1.34 | researchgate.net |
| This compound 6 | 1.1 | researchgate.net |
| This compound 7 | 1.04 | researchgate.net |
| (TPAEB)₂iI | 1.57 | dlut.edu.cn |
| (TPACB)₂iI | 1.71 | dlut.edu.cn |
Advanced Structural Elucidation Methods
Advanced structural elucidation methods are crucial for confirming the molecular structure of Isoindigotin and its synthesized derivatives and for understanding their solid-state organization, which significantly influences their material properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR like ¹H NMR, ¹³C NMR, COSY, and NOESY), High-Resolution Mass Spectrometry (HRMS), and X-ray diffraction (XRD), including single-crystal XRD and grazing-incidence wide-angle X-ray scattering (GIWAXS), are commonly employed. mdpi.comtorvergata.itrsc.orgresearchgate.net
NMR spectroscopy is used to confirm the chemical structure and purity of synthesized Isoindigotin compounds, providing detailed information about the arrangement of atoms and their connectivity. mdpi.comtorvergata.it HRMS provides accurate mass measurements, which help in confirming the molecular formula. torvergata.it
X-ray diffraction techniques are particularly important for understanding the solid-state packing and crystallinity of Isoindigotin-based materials, especially in the context of organic electronic applications. Single-crystal XRD can provide precise atomic-level structural information if suitable crystals are obtained. GIWAXS is used to study the molecular orientation and packing in thin films, which is critical for charge transport in devices like organic field-effect transistors (OFETs) and organic solar cells. rsc.org Studies have shown that the molecular packing motifs of Isoindigotin derivatives in thin films can be influenced by sidechain engineering and can impact charge transport properties. rsc.orgresearchgate.net Techniques like Atomic Force Microscopy (AFM) are also used to characterize the surface morphology of Isoindigotin films, providing complementary information to XRD regarding the material's nanoscale structure. rsc.orgrsc.org
X-ray Crystal Analysis for Supramolecular Assembly
X-ray crystal analysis is a powerful technique for determining the precise arrangement of atoms within a crystal lattice and understanding the supramolecular interactions that govern crystal packing. Studies on isoindigotin and its derivatives have utilized this technique to reveal key aspects of their solid-state structures and self-assembly behavior.
Isoindigotin itself crystallizes in the monoclinic crystal system with the space group C2/m. iucr.org In the crystal structure, the molecule adopts a trans configuration, positioned within the mirror plane of the unit cell. iucr.org The crystal packing involves intermolecular interactions that lead to the association of molecules into parallel chains. iucr.org
Investigations into substituted this compound derivatives have further highlighted the role of molecular structure in determining crystal packing and supramolecular assembly. For instance, a newly synthesized N,N'-dipropyl-substituted this compound derivative, 1-propyl-3-(1-propyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one (C₂₂H₂₂N₂O₂), has been shown to exist in three polymorphic forms (Forms I, II, and III) under different crystallization conditions. nii.ac.jpnih.gov Single-crystal X-ray analysis revealed that Form III exhibits a significantly different molecular conformation compared to Forms I and II. nii.ac.jpnih.gov These conformational differences lead to distinct packing arrangements and variations in intermolecular interactions among the polymorphs. nih.gov
The planarity of the this compound core plays a crucial role in π-π stacking interactions, which are significant in the supramolecular assembly of these compounds. Forms I and II of the N,N'-dipropyl-substituted derivative exhibit planar π-conjugated systems, with small average distances of atoms from the least-squares mean plane (0.058 Å for Form I and 0.048 Å for Form II). nii.ac.jp In contrast, molecules in Form III are non-planar. nii.ac.jp
Hydrogen bonding also contributes to the supramolecular assembly of isoindigotin derivatives. While neutral isoindigotin lacks strong intramolecular hydrogen bonds like those found in indigo, which stabilize the trans configuration, intermolecular hydrogen bonding can be engineered in substituted derivatives. acs.orgnih.gov For example, introducing urea (B33335) moieties into the side chains of this compound-based conjugated polymers can induce intermolecular hydrogen bonds between polymer chains, significantly impacting solid-state morphology and electronic properties. rsc.org Studies involving crosslinkers such as 1,4-diaminobutane, 1,8-diaminooctane, and 1,6-hexanediol (B165255) have demonstrated that hydrogen bonding can influence the arrangement of crystalline structures in this compound-based small molecules, leading to enhanced long-range order and improved charge transport. nih.govrsc.org The length of the crosslinker chain, such as 1,4-diaminobutane, has been shown to be suitable for promoting a crystal structure with long-range order. nih.govrsc.org
Furthermore, studies on donor-acceptor-donor (D-A-D) small molecules incorporating this compound (IID) or thienothis compound (TIID) cores have utilized single-crystal structures and grazing-incidence wide-angle X-ray scattering (GIWAXS) to analyze molecular packing. ntu.edu.twacs.orgnih.gov These studies revealed that derivatives like TRA-TIID-TRA exhibit tighter π-π stacking with preferential edge-on orientation and higher crystallinity compared to TRA-IID-TRA, attributed to noncovalent S···O/S···π intermolecular interactions. ntu.edu.twacs.orgnih.gov This highlights how subtle structural modifications can influence packing and charge transport properties.
The Crystallography Open Database (COD) contains crystallographic data for various this compound derivatives, providing a valuable resource for detailed structural analysis. ugr.escrystallography.net These entries include information on unit cell parameters, space groups, and atomic coordinates, which are essential for understanding the intricate supramolecular assemblies formed by these compounds.
Below is a representative table summarizing crystallographic data points found in the search results for isoindigotin and its derivatives:
| Compound | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |
| Isoindigotin | C₁₆H₁₀N₂O₂ | Monoclinic | C2/m | - | - | - | 90 | - | 90 | - | iucr.org |
| 1-propyl-3-(1-propyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one (Form I) | C₂₂H₂₂N₂O₂ | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - | nii.ac.jpnih.gov |
| 1-propyl-3-(1-propyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one (Form II) | C₂₂H₂₂N₂O₂ | Monoclinic | C2/c | - | - | - | 90 | - | 90 | - | nii.ac.jpnih.gov |
| 1-propyl-3-(1-propyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one (Form III) | C₂₂H₂₂N₂O₂ | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - | nii.ac.jpnih.gov |
| N-dodecyl thiophene (B33073) fused this compound (CCDC 1540421) | C₄₄H₅₆Cl₂N₂O₂S₂ | Monoclinic | P 1 2₁/n 1 | 9.6299 | 4.8972 | 42.482 | 90 | 95.129 | 90 | 1995.4 | crystallography.net |
| Octa(n-butyl)-β-isoindigo-azaDIPY derivative | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 90 | - | 90 | Not specified | nih.gov |
| TRA-IID-TRA | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 90 | - | 90 | Not specified | ntu.edu.twacs.orgnih.gov |
| TRA-TIID-TRA | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 90 | - | 90 | Not specified | ntu.edu.twacs.orgnih.gov |
| Compound 3 (Indolyl-Hydrazone derivative) | C₁₈H₁₆N₄O₄ | Monoclinic | P2₁/c | 9.23490 | 19.4168 | 7.89280 | 90 | - | 90 | 1374.36 | mdpi.com |
| Compound 5 (Indolyl-Hydrazone derivative) | Not specified | Triclinic | P 1 | 5.4774 | 9.2031 | 10.6234 | 90 | - | 90 | 531.26 | mdpi.com |
| Compound 6 (Alkylsulfanyl-Pyridazino[4,5-b]indole derivative) | C₁₄H₁₃N₃O₂S | Orthorhombic | Pccn | - | - | - | 90 | 90 | 90 | - | mdpi.com |
Note: Some data points were not available in the provided search snippets.
These crystallographic studies, coupled with techniques like GIWAXS, provide crucial insights into how the molecular structure of isoindigotin and its derivatives dictates their solid-state packing and the resulting supramolecular assemblies. This understanding is vital for the rational design of this compound-based materials with tailored properties for various applications.
Computational and Theoretical Investigations of Isoindigotin Systems
Density Functional Theory (DFT) Applications
DFT is widely employed to study the ground-state properties of isoindigotin systems. By calculating the electron density, DFT can provide insights into molecular geometries, electronic structures, and relative stabilities. chemrxiv.orgnih.govmdpi.comacs.orgacs.orgup.ac.za
Geometry Optimization and Conformational Analysis
Geometry optimization using DFT aims to find the lowest energy molecular structure, which corresponds to the most stable conformation. researchgate.netgithub.io This involves iteratively adjusting atomic positions until the energy of the system is minimized and the forces on all atoms are close to zero. researchgate.netresearchgate.netcnr.it For isoindigotin and its derivatives, DFT calculations have been used to optimize the ground state geometries of monomers and oligomers. chemrxiv.orgup.ac.zarsc.org
Conformational analysis, often coupled with geometry optimization, explores the various possible spatial arrangements of a molecule and their relative energies. researchgate.net Studies on isoindigotin-based polymers and oligomers have utilized DFT to investigate dihedral angles between donor and acceptor units, revealing how side chain size and position can influence molecular geometry. rsc.org For instance, computational studies have shown that isoindigotin-based structures can exhibit flexibility, with calculated dihedral angles varying depending on the specific molecular structure and substituents. chemrxiv.orgrsc.org Conformational analysis is crucial for understanding how molecular shape affects properties like planarity and intermolecular interactions, which are important for material performance. up.ac.zakaust.edu.saup.ac.za
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Level Prediction
Frontier Molecular Orbital (FMO) analysis, specifically the prediction of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is a key application of DFT in studying isoindigotin systems. mdpi.comacs.orgacs.orgtandfonline.comtechscience.comacs.orgnih.gov The energies of the HOMO and LUMO are critical for understanding a molecule's electronic properties, including ionization potential, electron affinity, and the band gap. techscience.comnih.govresearchgate.netaip.org
Computational studies have shown that the isoindigotin unit often acts as an electron acceptor, with the LUMO primarily localized on this core, while the HOMO is typically distributed on the donor moieties in donor-acceptor systems. mdpi.comacs.orgrsc.orgresearchgate.net The energy levels of HOMO and LUMO can be tuned by incorporating different donor and acceptor units or by varying substituent positions and types. nih.govacs.orgtandfonline.comtechscience.comresearchgate.net For example, studies have investigated the effect of electron-donating and electron-withdrawing groups on the HOMO and LUMO energy levels of isoindigotin derivatives. nih.govacs.org While DFT calculations may not always perfectly match experimental values for absolute HOMO/LUMO energies, they are valuable for predicting trends within a series of related compounds and understanding structure-property relationships. acs.orgtechscience.comacs.orgrsc.org
Table 1 presents representative calculated HOMO and LUMO energy levels for selected isoindigotin-based systems, illustrating the impact of structural variations.
| Compound System (Example) | Calculation Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
| Isoindigo-based copolymer (P1) | DFT (Gaussian 09) | - | - | - | |
| This compound-based copolymer (P2) | DFT (Gaussian 09) | - | - | - | |
| This compound-based copolymer (P3) | DFT (Gaussian 09) | - | - | - | |
| This compound-dithiophenepyrrole oligomers | DFT | Varied with substituent | Varied with substituent | - | nih.gov |
| This compound-based polymer (D-A) | DFT | -4.80 (predicted) | -2.52 (predicted) | 2.28 (predicted) | rsc.org |
| This compound derivatives (with varied substituents) | DFT | Varied with substituent type and position | Varied with substituent type and position | - | acs.orgresearchgate.net |
Note: Specific energy values vary depending on the functional, basis set, and molecular structure studied in each reference.
Thermophysical Property Predictions
Computational methods, including DFT and molecular dynamics simulations, can be used to investigate the thermophysical properties of isoindigotin-based materials. researchgate.netchemrxiv.orgchemrxiv.org These properties, such as glass transition temperatures and persistence lengths, are important for the processing and performance of materials in applications like organic electronics. researchgate.netchemrxiv.org Studies have employed in silico methods to gain insights into the molecular mechanisms underlying trends in thermomechanical properties of conjugated polymers based on isoindigotin. researchgate.netchemrxiv.orgchemrxiv.org For example, molecular dynamics simulations have been used to study the flexibility of isoindigotin-based polymers. chemrxiv.org
Time-Dependent Density Functional Theory (TDDFT) for Excited States
TDDFT is an extension of DFT used to study the excited-state properties of molecules, providing information about electronic transitions and absorption and emission spectra. acs.orgtechscience.comacs.orgaip.orgnih.govrsc.orgrsc.orgtorvergata.it
Excited State Properties and Electronic Transitions
TDDFT calculations are used to predict the energies and intensities of electronic transitions in isoindigotin systems. acs.orgtechscience.comaip.orgrsc.orgrsc.org These calculations can help assign experimental absorption and emission bands to specific electronic transitions, such as π→π* transitions. rsc.org For instance, TDDFT has been used to study the electronic transitions in isoindigotin-based copolymers, revealing new transitions with high oscillator strengths upon coupling donor and acceptor units. The calculated excitation energies and oscillator strengths provide insights into the light-harvesting capabilities of these materials. techscience.com
Table 2 shows examples of calculated electronic transitions for isoindigotin-based compounds.
| Compound System (Example) | Calculation Method | Transition | Wavelength (nm) (Calculated) | Oscillator Strength (f) | Source |
| This compound (ISO) analogue (DBND) | TDDFT | HOMO→LUMO | 365 | 0.486 | rsc.orgrsc.org |
| This compound-based copolymers | TDDFT | Varied (including HOMO→LUMO) | Varied | Varied | |
| This compound derivatives | TDDFT | π→π* | Varied | Varied | rsc.org |
| This compound-based D-A oligomers | TDDFT | Singlet-singlet transitions | Varied | Varied | nih.govaip.org |
Note: Specific values depend on the functional, basis set, solvent model, and specific molecular structure studied.
Intramolecular Charge Transfer Characterization
TDDFT calculations are instrumental in characterizing intramolecular charge transfer (ICT) in isoindigotin-based donor-acceptor systems. tandfonline.comaip.orgnih.govresearchgate.netup.ac.zaacs.orgacs.org ICT involves the transfer of electron density from a donor unit to an acceptor unit upon excitation. tandfonline.comaip.orgnih.gov Isoindigotin, being an electron-deficient unit, often acts as the acceptor in such systems. mdpi.comacs.orgresearchgate.netnih.gov
Theoretical studies using TDDFT have indicated that transitions from HOMO to LUMO in isoindigotin-based donor-acceptor molecules often exhibit significant ICT character. tandfonline.comnih.govresearchgate.netacs.org Electron density distribution maps and molecular orbital diagrams obtained from DFT and TDDFT calculations can visualize this charge transfer upon excitation. nih.govacs.org The extent of ICT can be influenced by the strength of the donor and acceptor units and the molecular structure, impacting the photophysical properties, such as large Stokes shifts and shifts in absorption and emission spectra towards the red or near-infrared region. nih.govacs.org
Molecular Dynamics Simulations for Aggregate Formation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules, including their propensity for aggregation and the nature of intermolecular interactions. While direct MD studies focusing exclusively on isoindigotin aggregation were not extensively found in the search results, computational studies on this compound-based systems, particularly polymers, provide relevant insights into how these methods are applied.
Density Functional Theory (DFT) calculations have been employed to propose possible packing models for this compound-based polymers. leigroup.cn These studies investigate interpolymer π−π stacking, a key intermolecular interaction driving the assembly and aggregation of conjugated systems. leigroup.cn The arrangement and strength of these π−π interactions significantly influence the material's properties, including charge transport in organic field-effect transistors. leigroup.cn
Furthermore, computational methods, including DFT and Time-Dependent Density Functional Theory (TDDFT), have been used to investigate aggregation types, such as H- and J-aggregates, in benzodithiophene–this compound copolymers. researchgate.net This research analyzed intermolecular interactions and aggregation patterns to understand how the type of aggregation impacts the material's suitability for electronic devices like solar cells and light-emitting diodes. researchgate.net The study found that both aggregation types were present, with H-aggregates being more dominant, as indicated by quantum yield calculations. researchgate.net
General MD simulation studies on other molecular systems highlight their capability to visualize and understand the role of intermolecular interactions in aggregation mechanisms. chemrxiv.orgnih.govbiorxiv.orgmdpi.com These simulations can provide detailed information on the scale and dynamics of aggregate formation and the specific molecular interactions involved, such as van der Waals forces and hydrogen bonding. chemrxiv.orgnih.gov
Mechanistic Investigations via Computational Methods
Computational methods, particularly quantum-chemical calculations, have been instrumental in investigating the mechanisms of reactions involving isoindigotin, with a notable focus on its isomerization behavior. Studies employing density functional theory (DFT) have explored the proto-isomerization mechanism of this compound, which is the isomerization induced by protonation. researchgate.netnih.govresearchgate.netacs.org
These investigations involve calculating transition states and energy barriers for the conversion between different isomeric forms. For protonated this compound, theoretical studies have predicted a lower energy barrier for the trans-to-cis isomerization compared to protonated indigo (B80030), which qualitatively explains the more efficient isomerization observed for this compound. researchgate.netnih.govresearchgate.netacs.org This suggests that computational methods can successfully model and provide a mechanistic understanding of the structural changes that occur upon protonation.
Computational chemistry has also been applied more broadly to rationalize reaction mechanisms and stereocontrol in organic reactions, highlighting the importance of non-covalent interactions in these processes. While this general application is not specific to isoindigotin, it underscores the power of computational approaches in elucidating complex reaction pathways and the factors governing them.
Protonation and Isomerization Studies
The protonation and subsequent isomerization of isoindigotin (referred to as this compound in the context of these studies) have been subjects of detailed experimental and computational investigation. Gas-phase infrared ion spectroscopy, combined with quantum-chemical calculations (specifically at the B3LYP/6-31++G(d,p) level of theory), has been used to study the structures of protonated indigo and this compound dyes. acs.org These studies aimed to determine whether trans-to-cis isomerization occurs upon protonation and transfer to the gas phase. acs.org
The trans-configuration is generally favored for neutral indigo and this compound in solution and the gas phase. acs.org However, for the protonated forms, the cis-isomer is lower in energy. researchgate.netnih.govacs.org Experimental evidence from IR spectra suggests that proto-isomerization from trans to cis does occur for both dyes upon protonation. researchgate.netnih.govresearchgate.netacs.org
Quantitative estimations of the extent of isomerization have been made by measuring on-resonance kinetics using diagnostic vibrational frequencies. researchgate.netnih.govresearchgate.net These studies found that for protonated this compound, the ratio of cis to trans isomers is approximately 75–80% cis and 20–25% trans. researchgate.netnih.govresearchgate.netacs.org This indicates that a significant portion of protonated isoindigotin undergoes trans-to-cis isomerization.
Transition-state calculations have supported these experimental findings by suggesting a lower barrier for protonated this compound's isomerization, contributing to its more efficient conversion to the cis form compared to protonated indigo. researchgate.netnih.govresearchgate.netacs.org The computed transition state barriers provide quantitative data on the energy landscape of this isomerization process. For protonated systems, the cis isomer is the minimum-energy isomer. nih.gov
While photoisomerization has been widely studied for indigo derivatives, photochromism was not reported for this compound derivatives until 2019, when evidence for E–Z photoisomerization of protonated this compound in the gas phase was provided. beilstein-journals.org
Structure Activity and Structure Property Relationships Sar/spr in Isoindigotin Research
Influence of Substituent Effects on Electronic and Optoelectronic Properties
Chemical modification of the isoindigotin core with various substituents is a primary strategy for tuning its electronic and optoelectronic properties. acs.orgacs.orgacs.orgmdpi.com The type and position of substituents significantly impact the intramolecular charge transfer (ICT), frontier molecular orbital (FMO) energy levels, and optical properties. acs.orgacs.orgacs.orgmdpi.comnih.gov
Electron-Rich and Electron-Poor Moieties
The incorporation of electron-rich or electron-poor moieties onto the isoindigotin core allows for the modulation of its electronic structure. Electron-rich groups tend to primarily affect the ionization potential (IP), while the isoindigotin unit largely dictates the electron affinity (EA). acs.org Electron-withdrawing groups influence the EA through both σ- and π-effects, depending on their electron deficiency. acs.org Studies have shown that the electronic nature of the substituent affects the electronic structure, particularly the ICT state, of isoindigotin-based small molecules. acs.orgnih.gov
Positional Isomerism (e.g., 6,6' vs. 5,5' substitution)
The position of substituents on the isoindigotin core has a profound impact on its properties. Substitution at the 6,6'-positions generally leads to a stronger intramolecular charge transfer band due to enhanced electronic coupling between the substituent and the core. acs.orgacs.orgmdpi.comnih.gov In contrast, 5,5'-substitution results in a weaker charge transfer band that is more sensitive to the electronic nature of the substituent. acs.orgacs.orgnih.gov
In the solid state, 6,6'-substituted isoindigotin derivatives tend to form J-aggregates, while 5,5'-substituted derivatives often form H-aggregates. acs.orgnih.gov This difference in aggregation behavior significantly influences the solid-state organization and ultimately affects device performance. acs.orgacs.orgnih.gov For example, 6,6'-substitution can induce organized lamellar structures in the solid state, particularly with appropriate side chains. acs.orgnih.gov
Research on diazaisoindigo (DAII), a derivative of isoindigotin, also highlights the importance of positional isomerism. rsc.org Comparing 6,6'- and 5,5'-substituted thiophene-flanked DAII isomers, it was found that 5,5'-substitution stabilized both HOMO and LUMO levels and reduced the oscillation strength of the low-energy absorption band compared to 6,6'-substitution. rsc.org
Donor-Acceptor (D-A) Architectural Design Principles
Isoindigotin is frequently employed as an electron-deficient (acceptor) unit in D-A conjugated systems. researchgate.netrsc.orgmdpi.comrsc.orgnih.govnih.gov This modular design, combining electron-rich (donor) and electron-deficient units via a π-conjugated linker, is highly effective for creating new semiconducting materials. mdpi.com D-A designs allow for control over HOMO and LUMO energy levels, tuning of optoelectronic and redox properties, and broadening of the absorption spectrum. mdpi.comnih.gov
The isoindigotin core's electron-accepting nature and low LUMO energy level make it a valuable component in these architectures, enabling higher open-circuit voltages in organic solar cells compared to analogous benzothiadiazole-based molecules. researchgate.netrsc.org The effective D-A interaction reduces the bandgap and influences the FMO energy levels. nih.govosti.gov
Correlation of Molecular Structure with Charge Carrier Mobility in Organic Semiconductors
Charge carrier mobility is a critical factor for the performance of organic electronic devices. mdpi.comfrontiersin.org The molecular structure of isoindigotin-based materials strongly correlates with their charge transport properties. rsc.orgresearchgate.net Factors such as molecular packing, crystallinity, and intermolecular interactions play key roles. researchgate.netresearchgate.net
Highly planar and conjugated backbones in isoindigotin derivatives facilitate efficient π-π stacking, which is essential for promoting charge transport between molecules. researchgate.netrsc.orgresearchgate.net Studies have shown that isoindigotin-based materials can exhibit high charge carrier mobility. researchgate.netaip.org For instance, certain isoindigotin copolymers have demonstrated p-type mobilities exceeding 3 cm²/Vs in air-stable OFETs. researchgate.net
The position and type of substituents can influence charge transport. aip.org For example, in diazathis compound derivatives, 5,5'-substitution improved carrier-transport characteristics compared to 6,6'-substitution. rsc.org Computational studies on isoindigotin-dithiophenepyrrole oligomers indicated that compounds substituted with +I groups generally possess larger hole mobilities than those with -I groups. aip.org
Impact of Alkyl Side Chain Length and Branching on Material Performance and Solubility
Alkyl side chains attached to the isoindigotin core, typically at the nitrogen atoms, are crucial for improving the solubility and processability of the materials, enabling solution-based fabrication techniques. researchgate.netresearchgate.netrsc.orgacs.org Beyond solubility, side chains significantly influence other important material properties, including solid-state packing, π-π stacking distance, and film morphology. researchgate.netresearchgate.netrsc.org
Increasing the length of alkyl chains generally enhances the solubility of isoindigotin-based polymers. researchgate.net However, the design of side chains involves a trade-off between solubility and solid-state order/crystallinity, which affects charge transport. acs.org Branched alkyl chains, such as 2-ethylhexyl, are often used to improve solubility by suppressing strong aggregation, but excessively bulky chains can reduce crystallinity and intermolecular charge transfer. researchgate.netacs.orgnih.gov
Research indicates that the position of branching in alkyl chains can impact π-π stacking distances. researchgate.net Moving the branching point further from the conjugated backbone can lead to decreased π-π stacking distances. researchgate.net Side chain engineering, including the use of asymmetric or polar side chains, has been explored to influence self-assembly, solid-state order, and electronic performance. researchgate.netrsc.org
Studies on isoindigotin-based small molecular acceptors have shown that controlling alkyl chain length can modulate light absorption, FMO energy levels, and molecular stacking, thereby optimizing device performance. mdpi.com
Relationship between Molecular Rigidity, Planarity, and Electronic Conjugation with Device Efficiency
Molecular rigidity, planarity, and the extent of electronic conjugation are fundamental structural features that strongly influence the performance of isoindigotin-based organic electronic devices. researchgate.netacs.orgnih.govmdpi.comrsc.org A highly planar and extended conjugated backbone facilitates efficient charge transport by promoting strong π-π stacking interactions in the solid state. researchgate.netrsc.orgresearchgate.netresearchgate.net
The rigidity of the molecular structure also plays a role. Rigid, fused aromatic systems derived from isoindigotin can favor better solid-state π-π stacking and higher carrier mobility compared to more flexible structures. rsc.org Strategies to increase the planarity and rigidity of the polymer backbone, such as through intramolecular hydrogen bonding, have been employed to improve charge carrier mobility. researchgate.net
Aggregated State Properties and Morphological Control
The aggregated state properties and morphological control of isoindigotin and its derivatives are critical for their performance in various applications, particularly in organic electronics and bioimaging. The assembly of conjugated organic molecules from solution to the solid state significantly influences the thin film morphology and optoelectronic properties of solution-processed organic electronic devices. researchgate.net Intermolecular interactions, such as π-π stacking, play a key role in the formation of distinct aggregate structures that can drastically tune charge transport. researchgate.netrsc.org
The solid-state organization of isoindigotin derivatives is influenced by factors including the chemical nature and placement of substituents on the isoindigotin core, as well as the presence and type of side chains. For instance, 6,6′-substitution on the isoindigotin core has been shown to promote stronger electronic coupling and J-aggregation in the solid state, especially with electron-rich substituents like benzothiophene (B83047) (BT). acs.orgacs.org Conversely, 5,5′-substitution tends to induce H-aggregate formation. acs.orgacs.org The presence of branched alkyl side chains, such as branched ethylhexyl chains, can lead to organized lamellar structures in the solid state for 6,6′-derivatives. acs.orgacs.orgresearchgate.net
Morphological control is essential for optimizing the performance of devices utilizing isoindigotin-based materials. High crystallinity, favored crystal orientation (such as edge-on morphology), and direct percolation routes for analytes are crucial for enhancing the susceptibility of polymer films to gases, as demonstrated in ammonia (B1221849) sensors based on thiophene-isoindigotin donor-acceptor conducting polymers. ntu.edu.twresearchgate.net Modifying the polymer molecular structure, including the alkyl side chains and donor units, can lead to different nanoscale morphological properties and device efficiencies in organic solar cells. rsc.org Blends with more intermixed network morphologies and stronger face-on orientations of polymer crystallites have shown better performance in photovoltaic devices. rsc.org
The hydrophilic-lipophilic balance of alkylated isoindigotin derivatives also strongly influences aggregate morphology in self-assembled structures. beilstein-journals.orgbeilstein-journals.org Short-chain dialkylated isoindigotin derivatives can form supramolecular polymers, while long-chain derivatives may form micellar aggregates. beilstein-journals.orgnih.govresearchgate.net
J- and H-Aggregate Formation
Isoindigotin derivatives can form both J- and H-aggregates in the solid state, with the type of aggregation significantly impacting their photophysical properties and suitability for different applications. In J-aggregates, molecules are typically arranged in a head-to-tail fashion, leading to a redshift in both absorption and emission spectra compared to the monomer, narrow bandwidths, and efficient energy transfer. mdpi.com This aggregation type is often favored for applications like light-emitting diodes. researchgate.netresearchgate.net
H-aggregates, on the other hand, often form when molecules stack in a face-to-face or slipped-stacking arrangement with a slip angle exceeding 54.7°. mdpi.com This typically results in a blue-shift in the main absorption peak and suppressed fluorescence emission due to a lower radiative decay rate, a characteristic of aggregation-caused quenching (ACQ). rsc.orgmdpi.com H-type aggregates are generally considered more suitable for solar cell applications. researchgate.netresearchgate.net
The substitution pattern on the isoindigotin core plays a crucial role in determining the dominant aggregate type. Studies have shown that 6,6′-substitution generally leads to J-aggregate formation, particularly with electron-rich substituents, while 5,5′-substitution favors H-aggregate formation. acs.orgacs.orgnih.gov
The formation of H- and J-aggregates can coexist and their ratio can be tuned by factors such as the choice of solvent or the use of additives. researchgate.net For example, in a benzodithiophene–isoindigotin-based copolymer, both aggregation types were found to be present, with H-aggregates being more dominant. researchgate.net Solvent vapor annealing has also been shown to tune the ratio of H- and J-aggregates, impacting the power conversion efficiency of organic solar cells. researchgate.net
The photoluminescence spectra of isoindigotin derivatives in the solid state can indicate the presence of both H- and J-type aggregates. rsc.org A narrow red-shifted emission peak can be indicative of J-type aggregates, as H-type aggregation can quench fluorescence. rsc.org The excited state lifetime can also provide indirect evidence of aggregation, with increased lifetimes observed in the aggregated state. rsc.org
Lamellar Structure Organization
Lamellar structure organization is a common solid-state packing arrangement observed in isoindigotin derivatives, particularly those with specific substitution patterns and side chains. This structure involves the stacking of molecular layers.
Research indicates that 6,6′-substituted isoindigotin derivatives with branched alkyl side chains, such as branched ethylhexyl groups, tend to form organized lamellar structures in the solid state. acs.orgacs.orgresearchgate.net The incorporation of electron-rich substituents like benzothiophene (BT) at the 6,6′-positions can further enhance this ordering. acs.orgacs.orgresearchgate.net This enhanced ordering is likely due to strong intermolecular donor-acceptor interactions between the substituent and the electron-poor isoindigotin core on neighboring molecules. acs.orgacs.orgresearchgate.net
Grazing incidence X-ray diffraction (GIXD) experiments are often used to reveal the solid-state structure and confirm the presence of lamellar ordering. acs.orgnih.gov The GIXD patterns of 6,6′-substituted derivatives with branched alkyl chains show reflections indicative of organized lamellar structures. acs.org For instance, 6,6′-BT and 6,6′-BZ derivatives with branched ethylhexyl side chains have shown identical lamellar periodic spacings of approximately 14.9 Å. acs.org This spacing is hypothesized to correspond to the periodic distance between layers of alkyl chains. acs.org
In contrast, 5,5′-substituted isoindigotin derivatives have shown an absence of lamellar ordering in the solid state. acs.org This difference in molecular organization is believed to stem from differences in molecular geometry; 6,6′-substituted derivatives are generally more linear, facilitating self-assembly into ordered lamellar structures, while 5,5′-substituted compounds are less linear, making self-assembly more difficult. acs.org
The formation of well-organized lamellar structures in the solid state is correlated with higher performance in organic solar cells when these isoindigotin derivatives are incorporated as electron donors. nih.gov
Advanced Applications of Isoindigotin in Functional Materials
Organic Electronics
Isoindigotin-based materials are actively explored for their use in organic electronic devices, offering potential advantages such as low-cost fabrication, flexibility, and tuneable electronic properties. nih.govbeilstein-journals.orgsioc-journal.cn
Organic Field-Effect Transistors (OFETs)
Isoindigotin and its derivatives have been widely studied as active layer materials in OFETs. researchgate.netresearchgate.netbeilstein-journals.orgmdpi.comnih.gov The electron-deficient nature of the isoindigotin core makes it suitable for developing both p-type (hole transporting) and n-type (electron transporting) or even ambipolar semiconductors. beilstein-journals.orgacs.orgnih.gov
High Hole Mobility Materials Development
Significant research has focused on developing isoindigotin-based materials with high hole mobility for OFET applications. Introducing different donor units alongside the isoindigotin acceptor in donor-acceptor (D-A) conjugated polymers and small molecules has proven to be a successful strategy. researchgate.netsioc-journal.cnmdpi.com For instance, studies have shown that the choice of donor group significantly impacts the hole mobility. mdpi.comswu.ac.th Polymers incorporating isoindigotin have achieved high hole mobilities, with some reports demonstrating values exceeding 3 cm²/Vs and even up to 14.4 cm²/Vs for derivatives. researchgate.netsioc-journal.cn Small molecules based on isoindigotin have also shown promising hole mobilities. mdpi.com The molecular weight and the nature of branched side chains attached to the isoindigotin unit can also influence charge transport behavior and mobility in OFETs. rsc.orgleigroup.cn
| Material Type | Donor Unit(s) | Acceptor Unit | Reported Hole Mobility (cm²/Vs) | Citation |
| Small Molecule (S10) | Triphenylamine (B166846) | Isoindigo | 2.2 × 10⁻⁴ | mdpi.com |
| Small Molecule (S11) | Carbazole | This compound | 7.8 × 10⁻³ | mdpi.com |
| Polymer (PIIDDTE-III) | Di(thienyl)ethylene | This compound | ~2.20 | rsc.org |
| Polymer (IIDDT) | Thiophene (B33073) derivative | This compound | Up to 0.79 | acs.orgnih.gov |
| Polymer (PII2T) | Bithiophene | This compound | Up to 0.76 | leigroup.cn |
| Polymer (PII2TF) (fluorinated) | Bithiophene | This compound | Mobility retention 81% at 100% strain | acs.org |
| Polymer (this compound-based) | - | This compound | Up to 3.62 (for IID), 14.4 (derivatives) | sioc-journal.cn |
| Polymer (this compound-based, ambipolar) | - | This compound | 3.06 (hole), 2.81 (electron) | nih.gov |
Flexible and Stretchable Transistor Technologies
The inherent flexibility of organic semiconductors makes them attractive for flexible and stretchable electronic applications, and isoindigotin-based polymers have shown significant potential in this area. mdpi.comnih.govacs.orgmdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.net Research has explored the design of isoindigotin-based conjugated polymers with specific side chains, such as carbosilane or poly(acrylate amide), to achieve intrinsic stretchability while maintaining charge transport characteristics under mechanical strain. acs.orgrsc.org Asymmetric side-chain engineering has also been investigated to improve both stretchability and mobility retention in isoindigotin-based polymers under strain. acs.org Flexible OFETs fabricated on substrates like poly(ethylene naphthalate) using isoindigotin-based polymers have demonstrated reproducible electrical characteristics and stability under bending cycles. researchgate.netrsc.org
Photovoltaic Technologies
Isoindigotin is recognized as a versatile electron-deficient unit for the creation of materials used in photovoltaic technologies, particularly organic solar cells (OSCs). caymanchem.comresearchgate.netresearchgate.netbeilstein-journals.orgd-nb.infomdpi.comacs.orgnih.govresearchgate.netresearchgate.netrsc.orgacs.org
Organic Solar Cells (OSCs)
| Material Type | Role in OSCs | Acceptor/Donor Partner | Reported PCE (%) | Citation |
| Polymer (this compound-based) | Donor | Fullerene derivative | Up to 8 | beilstein-journals.orgd-nb.infoacs.org |
| Small Molecule (this compound-based) | Donor | PC₆₁BM | Up to 3.2 | rsc.org |
| Small Molecule (this compound-based) | Donor | PC₇₁BM | 4.7 | beilstein-journals.org |
| Polymer (PE71) (this compound-based) | Donor | Y6 (non-fullerene) | 12.03 | researchgate.netsciengine.com |
| Polymer (this compound-based) | Acceptor | Polythiophene donor | Over 7 | ossila.com |
| Polymer (this compound-based) | Acceptor | - | Up to 12.03 (non-fullerene) | researchgate.net |
Donor-Acceptor Polymer Design for High Power Conversion Efficiency
Isoindigotin has been successfully incorporated as an acceptor unit in D-A conjugated polymers for use as donor materials in polymer-fullerene and non-fullerene OSCs. researchgate.netsciengine.comresearchgate.net The design of these polymers involves coupling isoindigotin with various donor moieties and π-bridges to optimize their optoelectronic properties and charge transport characteristics. researchgate.netsciengine.comresearchgate.net
For instance, D-π-A type copolymers utilizing isoindigotin units have been designed for non-fullerene OSCs. One study reported on copolymers PE71 and PE72, incorporating benzo[1,2-b:4,5-b']thiophene (BDT) as the donor, thieno[3,2-b]thiophene (B52689) (TT) as the π-bridge, and isoindigotin (IID) as the acceptor. researchgate.netsciengine.com The length of alkyl chains on the TT bridge was found to significantly impact polymer solubility, crystallinity, and miscibility with acceptor molecules like Y6. researchgate.netsciengine.com The PE71:Y6 blend, with a shorter hexyl chain on the TT bridge, achieved a power conversion efficiency (PCE) of 12.03%, which was higher than that of the PE72:Y6 device (9.74%) and represented a notable efficiency for IID-based photovoltaic polymers at the time of the study. researchgate.netsciengine.com This improved performance was attributed to a better interpenetrating network structure facilitating exciton (B1674681) separation and charge transport. researchgate.netsciengine.com
Another approach involves using isoindigotin-based polymers as acceptor components in non-fullerene OSCs. A polymeric isoindigotin derivative (35b) used as an acceptor component in a non-fullerene OSC achieved a PCE of 12.03%. beilstein-journals.org
The incorporation of electron-rich substituents, such as benzothiophene (B83047), at the 6,6'-positions of the isoindigotin core in donor polymers has been shown to induce strong intermolecular donor-acceptor interactions, leading to improved solid-state organization and enhanced photovoltaic performance when blended with fullerene derivatives like PC71BM. nih.govacs.org
Data on Power Conversion Efficiency (PCE) of select Isoindigotin-based Polymer OSCs:
| Polymer | Donor Unit | π-Bridge Unit | Acceptor Unit | Acceptor (Blend) | PCE (%) | Reference |
| PE71 | Benzo[1,2-b:4,5-b']thiophene | Thieno[3,2-b]thiophene | Isoindigotin | Y6 | 12.03 | researchgate.netsciengine.com |
| PE72 | Benzo[1,2-b:4,5-b']thiophene | Thieno[3,2-b]thiophene | Isoindigotin | Y6 | 9.74 | researchgate.netsciengine.com |
| Polymer 35b | - | - | Polymeric Isoindigotin | Non-fullerene Acceptor | 12.03 | beilstein-journals.org |
| Polymer 1-3 | - | - | Isoindigotin | - | > 8 | beilstein-journals.org |
Low-Molecular-Weight Structures in OSCs
Low-molecular-weight isoindigotin derivatives have also been explored as semiconductors in OSCs. beilstein-journals.org These molecules can serve as either donor or acceptor components in BHJ devices. nih.govrsc.orgacs.orgnih.govmdpi.com
Studies have focused on the design of isoindigotin-based small-molecule donors for BHJ OSCs, particularly in combination with non-fullerene acceptors. nih.govacs.org These molecules often follow D-A-D or D-A-π-D-π-A-D frameworks, featuring isoindigotin as an acceptor moiety. nih.govacs.orgnih.gov For example, molecules with isoindigotin-bithiophene-pyrroloindacenodithiophene (IIG-T2-PIDT) structures have shown promise as donor candidates for non-fullerene acceptor-based BHJ solar cells due to favorable electronic, excited-state, and charge transport properties. nih.govacs.org
Isoindigotin-based small molecules have also been investigated as non-fullerene acceptors. Star-shaped isoindigotin-based small molecules with different core structures, such as triphenylamine and benzene (B151609), have been synthesized and evaluated as non-fullerene acceptor materials. rsc.org These molecules exhibit broad absorption spectra and suitable LUMO energy levels for OSC applications. rsc.org
Low-molecular-weight isoindigotin derivatives containing only one isoindigotin fragment have also shown potential. beilstein-journals.org For instance, a two-component OSC based on a low-molecular-weight isoindigotin derivative with an alkoxylated p-phenylene fragment and PC71BM achieved a PCE of 4.7%. beilstein-journals.org The addition of a viscous solvent during thin film preparation was found to improve surface morphology and device efficiency. beilstein-journals.org
Isoindigotin-based D-A-D type small molecules have been synthesized and used as acceptors with donor polymers like poly(3-hexylthiophene-2,5-diyl) (P3HT) in inverted OSC devices. nih.gov A pyrene-substituted isoindigotin derivative in a blend with P3HT achieved a PCE of 0.10%. nih.gov
Data on Power Conversion Efficiency (PCE) of select Low-Molecular-Weight Isoindigotin OSCs:
| Molecular Structure Type | Isoindigotin Role | Donor/Acceptor (Blend) | PCE (%) | Reference |
| Alkoxylated p-phenylene derivative | Donor | PC71BM | 4.7 | beilstein-journals.org |
| Pyrene-substituted derivative | Acceptor | P3HT | 0.10 | nih.gov |
| IIG-T2-PIDT | Acceptor | Non-fullerene Acceptor | Promising | nih.govacs.org |
| Star-shaped (Triphenylamine core) | Acceptor | - | Investigated | rsc.org |
| Star-shaped (Benzene core) | Acceptor | - | Investigated | rsc.org |
Ternary System Architectures
Ternary organic solar cells, which utilize a blend of one donor and two acceptors or two donors and one acceptor, have emerged as a strategy to enhance OSC performance by broadening absorption spectra and optimizing morphology. rsc.orgresearchgate.netdntb.gov.uaresearchgate.net Isoindigotin derivatives have been explored as components in ternary OSC systems. beilstein-journals.org
In one example of a three-component cell, a thiophene derivative of isoindigotin was used as an additive (10 wt%) in an active layer consisting of two donor polymers and a fullerene acceptor (PC71BM). beilstein-journals.org The addition of the isoindigotin derivative led to an increase in efficiency from 5.9% to 6.8%. beilstein-journals.org Investigations using various physical methods indicated that the presence of the isoindigotin additive resulted in tighter packing of the thin layer and larger crystalline domains, which in turn improved exciton decay time and short-circuit current density (JSC). beilstein-journals.org
Dye-Sensitized Solar Cells (DSSCs)
Isoindigotin derivatives have also been investigated as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgacs.orgdntb.gov.uaresearchgate.netrsc.org In DSSCs, the sensitizer (B1316253) plays a crucial role in absorbing sunlight and injecting electrons into a semiconductor (typically TiO2). Isoindigotin's strong absorption and electron-withdrawing nature make it a suitable chromophore for this application. mdpi.comrsc.org
Studies have explored the use of isoindigotin derivatives as sensitizers in NiO-based p-type DSSCs. rsc.orgdntb.gov.ua These isoindigotin-based dyes, incorporating donor groups like trisarylamine and anchoring groups like benzoic acid, have demonstrated the ability to generate photocurrent in NiO-based devices, with absorption extending up to 700 nm. rsc.org
Isoindigotin derivatives have also been incorporated into D-π'-A'-π-A organic dyes for DSSCs, where isoindigotin serves as an auxiliary acceptor. researchgate.net These dyes have shown nearly panchromatic absorption. researchgate.net The structure of the π-linker between the auxiliary acceptor and the main acceptor was found to influence the tilt angle of the dye on the TiO2 surface, impacting electron injection rates and charge recombination. researchgate.net
Data on Performance of select Isoindigotin-based DSSCs:
| Sensitizer Type | Semiconductor | Electrolyte | PCE (%) | JSC (mA cm-2) | VOC (mV) | FF | Reference |
| Isoindigotin derivative (ID6) | TiO2 | Iodide/Triiodide | 5.98 | 14.77 | 644 | 0.63 | acs.org |
| Isoindigotin derivative (TIDP) | TiO2 | - | 4.11 | - | - | - | researchgate.net |
| Isoindigotin derivative (TIDT) | TiO2 | - | 2.46 | - | - | - | researchgate.net |
| Isoindigotin derivatives | NiO | Iodide/Triiodide or Cobalt | Performed well | - | - | - | rsc.orgdntb.gov.ua |
Chemosensors and Biosensors
The electron-deficient nature and tunable electronic properties of isoindigotin make its derivatives suitable for applications in chemosensors and biosensors. nih.govbeilstein-journals.orgnih.govspringerprofessional.demdpi.com Isoindigotin-based materials can be designed to interact selectively with target analytes, leading to detectable changes in their optical or electrochemical properties. mdpi.com
Conjugated polymers containing isoindigotin units have been developed for use in sensing applications. For example, donor-acceptor conjugated polymers incorporating isoindigotin as an acceptor unit have been synthesized and investigated for their chemosensing capabilities. springerprofessional.de These polymers can exhibit significant changes in color or photoluminescence upon interaction with specific analytes. springerprofessional.de
Isoindigotin-based polymers have also been explored in the development of biosensors. abmole.commetu.edu.trmetu.edu.trrsc.org For instance, a glucose biosensor was fabricated using a polymer based on anthracene (B1667546) and isoindigotin (PIIDAnth) in conjunction with single-walled carbon nanotubes (SWCNTs). metu.edu.trmetu.edu.trrsc.org This electrochemical biosensor demonstrated high sensitivity and a low detection limit for glucose, with a linear range from 0.05 mM to 1.0 mM and a sensitivity of 61.23 μA mM-1 cm-2. metu.edu.trrsc.org The incorporation of SWCNTs enhanced the sensing performance. metu.edu.trrsc.org
Isoindigotin derivatives have also been used in the construction of organic field-effect transistor (OFET) sensors for detecting analytes like ammonia (B1221849) and heavy-metal ions. metu.edu.tr
Electrochemical Energy Storage and Conversion
Isoindigotin derivatives have shown potential for applications in electrochemical energy storage and conversion systems, particularly in lithium-ion batteries. nih.govbeilstein-journals.orgnih.gov
Lithium-Ion Batteries
Organic molecules and polymers are being explored as active materials in lithium-ion batteries (LIBs) due to their structural diversity and potential for sustainable production. Isoindigotin derivatives have been investigated as cathode materials for LIBs. nih.gov
One study focused on isomers of isoindigotin derivatives as cathode materials. While one isomer, (E)-5,5'-difluoro-[3,3'-biindolinylidene]-2,2'-dione (EFID), showed subpar cycling stability, another isomer, 3,9-difluoro-6,12-dihydrodibenzo[c,h] sciengine.comnih.govnaphthyridine-5,11-dione (FBND), demonstrated promising performance as a cathode in LIBs. nih.gov FBND exhibited a capacity of 175 mAh g-1 at a current density of 0.05 A g-1 and maintained approximately 90% of its initial capacity over 2000 cycles, indicating excellent cycling stability. nih.gov The extended π-conjugated structure and imide functionality of FBND were suggested to contribute to its superior performance. nih.gov
Isoindigotin-based conducting polymers have also been explored in lithium-sulfur (Li-S) batteries, a type of LIB. The high conductivity and solubility of an isoindigotin-based conducting polymer with a pyridine (B92270) functional group allowed for its use as a coating on a high-surface-area substrate, contributing to high areal capacity and stable cycling in Li-S batteries. researchgate.net
Photoelectrochemical Water Reduction
The application of isoindigotin-based polymer structures as photoactive components in the photoelectrochemical reduction of water has been explored. d-nb.infonih.govresearchgate.net Photoelectrochemical (PEC) water splitting is a promising technology for generating clean hydrogen fuel using solar energy. frontiersin.orgmpie.defrontiersin.org This process involves using semiconductor materials as photoelectrodes to absorb light and drive the redox reactions that split water into hydrogen and oxygen. mdpi.com
Low band-gap conjugated polyelectrolytes (CPEs), such as those based on poly(this compound-co-thiophene) with pendant sodium butylsulfonate groups (PiIT), can function as efficient chromophores on photoelectrodes in dye-sensitized photoelectrochemical cells. osti.govesf.edu Research has demonstrated the construction of layer-by-layer (LbL) chromophore-catalyst assemblies using anionic PiIT and polyacrylate-stabilized platinum nanoparticles (PAA-Pt) for water reduction. osti.govesf.edu These assemblies were deposited on nanostructured indium tin oxide (nITO) films on fluorine doped tin oxide (FTO) electrodes. osti.govesf.edu
Studies evaluating the performance of these PiIT//PAA-Pt assemblies have shown enhanced cathodic photocurrent compared to electrodes modified with only PiIT, indicating photoinduced hole transfer from the excited PiIT to the nITO. osti.govesf.edu Prolonged photoelectrolysis experiments using these assemblies have revealed hydrogen production with a Faradaic yield of approximately 45%. osti.govesf.edu This research highlights the potential of using low band-gap CPEs based on isoindigotin for visible-light-driven water reduction in photocathode assemblies. osti.govesf.edu
Advanced Imaging and Spectrometry Techniques
Isoindigotin derivatives have also found applications in advanced imaging and spectrometry methods, leveraging their optical and electronic properties. d-nb.infonih.govresearchgate.net
Matrix for MALDI Spectrometry
Polymer structures based on isoindigotin have been investigated for their potential as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) spectrometry. d-nb.infonih.govresearchgate.netacs.org MALDI-MS is a widely used analytical technique for the analysis of various molecules, including biomolecules. acs.organr.frmedcraveonline.com It involves embedding the analyte in a matrix material, which absorbs laser energy and facilitates the ionization and desorption of the analyte molecules. anr.fr
Conjugated polymers, including poly{[N,N'-bis(2-octyldodecyl)-isoindigo-5,5'-diyl]-alt-5,5'(2,2'-bithiophene)} (PII(T2)), have been explored as alternative matrices for MALDI-MS. acs.orgnih.gov These polymers possess strong optical absorption and are solution-processable, allowing for the preparation of thin films with reduced matrix amounts. acs.orgnih.gov Studies have shown that such isoindigotin-containing conjugated polymers can function as dual-mode matrices, effective in both positive and negative ion modes, and exhibit good analyte ionization ability. acs.orgnih.gov Notably, some of these polymers, including PII(T2), have been found to be "MALDI silent" in a broad mass range, minimizing interference with the detection of low molecular weight compounds. acs.orgnih.gov Their performance in ionizing analytes has been shown to be comparable to commonly used matrices. acs.orgnih.gov
Medical Diagnostics and Imaging (Fluorescence-Based)
Fluorescence-based medical diagnostics and imaging techniques utilize fluorescent probes or dyes to visualize biological structures and processes. diagnosticgreen.comummisurgical.com.my While Indocyanine Green (ICG) is a widely used near-infrared (NIR) fluorescent dye in clinical practice for various imaging applications, research is exploring new fluorophores with improved properties. ummisurgical.com.mymdpi.comresearchgate.netresearchgate.netfrontiersin.orgmdpi.com
Isoindigotin-based fluorophores and nanoparticles are being investigated for potential applications in near-infrared (NIR) bioimaging, particularly in the NIR-II window (1000–1700 nm). researchgate.netresearchgate.netresearchgate.net Imaging in the NIR-II window offers advantages such as deeper tissue penetration and higher resolution compared to the traditional NIR-I window (700–900 nm) due to reduced scattering and absorption by biological tissues. researchgate.netresearchgate.netresearchgate.net
Some isoindigotin-based molecules have demonstrated aggregation-induced emission (AIE) properties, which can be beneficial for bioimaging as their fluorescence intensity increases upon aggregation, often occurring in biological environments. researchgate.netresearchgate.net Research into isoindigotin nanoparticles for photoacoustic imaging-guided tumor photothermal therapy also highlights their potential in medical imaging and therapeutic applications. researchgate.net These nanoparticles have shown promising features like effective tumor accumulation and considerable photothermal conversion efficiency, enabling superior antitumor effects under NIR irradiation in studies. researchgate.net The development of isoindigotin-based fluorophores with emission in the NIR-II region is an active area of research aimed at enhancing the capabilities of fluorescence bioimaging for diagnostic purposes. researchgate.netresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Isoindigotin | 115470 |
| Indocyanine Green (ICG) | 6003 |
| Poly{[N,N'-bis(2-octyldodecyl)-isoindigo-5,5'-diyl]-alt-5,5'(2,2'-bithiophene)} (PII(T2)) | N/A |
| Poly(this compound-co-thiophene) (PiIT) | N/A |
| Poly(diallyldimethylammonium) chloride (PDDA) | 6332 |
| Platinum nanoparticles (PAA-Pt) - Component, not a single compound | N/A |
| Indium Tin Oxide (ITO) - Mixture/Material, not a single compound | N/A |
| Fluorine Doped Tin Oxide (FTO) - Mixture/Material, not a single compound | N/A |
Note: PubChem CIDs are provided for specific chemical compounds where available. Polymers and composite materials may not have a single corresponding CID.##
Isoindigotin, a fascinating chemical compound, is gaining prominence in materials chemistry due to its inherent properties, including planarity, stability, extensive conjugation, and electron-deficient nature. d-nb.infobeilstein-journals.org These characteristics facilitate structural modifications, allowing for the fine-tuning of its electronic behavior and enabling its use as a versatile building block in various functional materials. d-nb.infobeilstein-journals.org This article delves into the advanced applications of isoindigotin and its derivatives, specifically focusing on their roles in photoelectrochemical water reduction and cutting-edge imaging and spectrometry techniques.
Photoelectrochemical Water Reduction
The utilization of isoindigotin-based polymers as photoactive components in the photoelectrochemical reduction of water represents a significant area of research. d-nb.infonih.govresearchgate.net Photoelectrochemical (PEC) water splitting is recognized as a promising and sustainable method for generating hydrogen fuel by harnessing solar energy. frontiersin.orgmpie.defrontiersin.org This process relies on photoelectrodes made from semiconductor materials that absorb light to drive the chemical reactions required to split water into hydrogen and oxygen. mdpi.com
Low band-gap conjugated polyelectrolytes (CPEs), such as those derived from poly(this compound-co-thiophene) functionalized with sodium butylsulfonate groups (PiIT), have demonstrated efficacy as chromophores on photoelectrodes within dye-sensitized photoelectrochemical cells. osti.govesf.edu Investigations have involved the construction of layered assemblies of chromophores and catalysts using anionic PiIT and platinum nanoparticles stabilized by polyacrylate (PAA-Pt) for the purpose of water reduction. osti.govesf.edu These assemblies were strategically deposited onto nanostructured indium tin oxide (nITO) films supported by fluorine doped tin oxide (FTO) electrodes. osti.govesf.edu
Evaluations of the performance of these PiIT//PAA-Pt assemblies have revealed an increase in cathodic photocurrent when compared to electrodes modified solely with PiIT. osti.govesf.edu This enhancement points to an efficient photoinduced transfer of holes from the excited PiIT to the nITO. osti.govesf.edu Extended photoelectrolysis experiments conducted with these assemblies have successfully demonstrated the production of hydrogen, achieving a Faradaic yield of approximately 45%. osti.govesf.edu This research underscores the potential of employing low band-gap CPEs based on isoindigotin in the development of photocathode assemblies for visible-light-driven water reduction. osti.govesf.edu
Advanced Imaging and Spectrometry Techniques
Isoindigotin derivatives are also being explored for their utility in advanced imaging and spectrometry techniques, capitalizing on their favorable optical and electronic characteristics. d-nb.infonih.govresearchgate.net
Matrix for MALDI Spectrometry
Polymer structures incorporating isoindigotin units have been investigated for their application as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) spectrometry. d-nb.infonih.govresearchgate.netacs.org MALDI-MS is a widely adopted analytical technique for the characterization of a diverse range of molecules, including complex biomolecules. acs.organr.frmedcraveonline.com The technique involves co-crystallizing the analyte with a matrix material that absorbs energy from a laser pulse, leading to the desorption and ionization of the analyte molecules. anr.fr
Conjugated polymers, such as poly{[N,N'-bis(2-octyldodecyl)-isoindigo-5,5'-diyl]-alt-5,5'(2,2'-bithiophene)} (PII(T2)), have emerged as promising alternative matrices for MALDI-MS. acs.orgnih.gov These polymers exhibit strong optical absorption properties and are amenable to solution processing, allowing for the creation of thin matrix films and potentially reducing the amount of matrix required. acs.orgnih.gov Studies have indicated that conjugated polymers containing isoindigotin can function effectively as dual-mode matrices, capable of ionizing analytes in both positive and negative ion modes with good efficiency. acs.orgnih.gov A notable advantage is that some of these polymers, including PII(T2), are reported to be "MALDI silent" across a broad mass range, thereby minimizing spectral interference, particularly in the analysis of low molecular weight compounds. acs.orgnih.gov Their performance in analyte ionization has been found to be comparable to that of conventional MALDI matrices. acs.orgnih.gov
Medical Diagnostics and Imaging (Fluorescence-Based)
Fluorescence-based techniques are integral to medical diagnostics and imaging, employing fluorescent substances to visualize biological entities and processes. diagnosticgreen.comummisurgical.com.my While Indocyanine Green (ICG) is a well-established near-infrared (NIR) fluorescent dye widely used in clinical settings, ongoing research is focused on developing novel fluorophores with enhanced properties for medical imaging. ummisurgical.com.mymdpi.comresearchgate.netresearchgate.netfrontiersin.orgmdpi.com
Isoindigotin-based fluorophores and nanoparticles are currently under investigation for their potential in near-infrared (NIR) bioimaging, particularly within the NIR-II spectral window (1000–1700 nm). researchgate.netresearchgate.netresearchgate.net Imaging in the NIR-II window offers distinct advantages over the traditional NIR-I window (700–900 nm), including improved tissue penetration depth and higher image resolution, primarily due to reduced light scattering and absorption by biological tissues in this range. researchgate.netresearchgate.netresearchgate.net
Certain isoindigotin-based molecules have demonstrated aggregation-induced emission (AIE) characteristics. researchgate.netresearchgate.net This property is particularly advantageous for bioimaging applications because their fluorescence intensity increases upon aggregation, a phenomenon that often occurs in biological environments. researchgate.netresearchgate.net Furthermore, research into isoindigotin nanoparticles for photoacoustic imaging-guided tumor photothermal therapy highlights their potential dual role in medical imaging and therapeutic interventions. researchgate.net Studies have shown that these nanoparticles can effectively accumulate in tumor sites and exhibit considerable photothermal conversion efficiency, leading to promising antitumor effects under NIR irradiation. researchgate.net The development of isoindigotin-based fluorophores with emission in the NIR-II region represents an active area of research aimed at advancing the capabilities of fluorescence bioimaging for diagnostic purposes. researchgate.netresearchgate.net
Supramolecular Chemistry and Self Assembly of Isoindigotin Derivatives
Design Principles for Supramolecular Structures
The design of isoindigotin derivatives for supramolecular structures involves tailoring their molecular architecture to promote specific non-covalent interactions. Key design principles include the incorporation of functional groups that facilitate interactions such as π-π stacking, hydrogen bonding, and hydrophobic effects. The balance between hydrophilic and lipophilic portions of amphiphilic isoindigo derivatives is crucial in influencing the resulting aggregate morphology. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org The length and nature of alkyl chains attached to the this compound core, for instance, play a significant role in determining the type and size of the self-assembled structures. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.org Additionally, the introduction of other functional units, such as tetraphenylethylene (B103901) (TPE) or carbohydrate substituents, can further influence the self-assembly process and introduce new functionalities. unigoa.ac.innih.gov
Self-Assembly Mechanisms and Tunable Morphologies
The self-assembly of isoindigotin derivatives is driven by a cooperative interplay of various non-covalent forces. These interactions dictate the way individual molecules arrange themselves into larger, organized structures with distinct morphologies. The resulting structures can range from supramolecular polymers and layered particles to micellar aggregates and nanofibers, with sizes varying depending on the specific derivative and environmental conditions. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.orgacs.org
π-Stacking Interactions
The planar π-conjugated core of isoindigotin is a key feature that facilitates π-π stacking interactions between adjacent molecules. beilstein-journals.orgbeilstein-journals.orgunigoa.ac.in These attractive forces arise from the overlap of the electron clouds of the aromatic systems and are a primary driving force for the self-assembly of many isoindigotin derivatives, particularly in the formation of layered structures and supramolecular polymers. beilstein-journals.org The strength and arrangement of these π-π interactions can be influenced by substituents on the this compound core, leading to different aggregation types, such as J- or H-aggregates, which impact their optical properties. unigoa.ac.inresearchgate.net
Hydrogen Bonding Networks
Hydrogen bonding also plays a significant role in the self-assembly of certain isoindigotin derivatives, especially those with appropriate hydrogen bond donor and acceptor groups. beilstein-journals.orgbeilstein-journals.orgunigoa.ac.in These directional interactions can contribute to the formation of specific supramolecular architectures, such as fibrous morphologies, and work in concert with other forces like π-stacking to stabilize the assembled structures. beilstein-journals.orgunigoa.ac.in
Hydrophobic Effects in Aggregate Formation
For amphiphilic isoindigotin derivatives, hydrophobic effects are crucial for self-assembly in aqueous environments. researchgate.netbeilstein-journals.orgunigoa.ac.in The nonpolar portions of these molecules tend to minimize contact with water, leading to their aggregation and the formation of structures where the hydrophobic tails are shielded from the aqueous solvent. This is particularly evident in the formation of micellar aggregates and nanoparticles. researchgate.netbeilstein-journals.org The length of alkyl chains significantly influences the dominance of hydrophobic effects in the aggregation process. beilstein-journals.org
Formation of Nanoparticles and Micellar Aggregates
Isoindigotin derivatives, particularly amphiphilic ones, are capable of forming nanoscale aggregates, including nanoparticles and micelles. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net The method of preparation, such as nanoprecipitation, and the molecular structure of the derivative, including the length of alkyl chains, influence the size and morphology of these aggregates. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgnih.gov Short-chain derivatives may form larger supramolecular polymers, while long-chain derivatives tend to form smaller micellar aggregates. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org These nanoscale carriers have potential for various applications due to their size and ability to encapsulate other molecules. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org
Research findings have provided data on the size of these self-assembled structures:
| This compound Derivative Type | Alkyl Chain Length | Aggregate Morphology | Size Range (nm) |
| Dialkylated this compound derivatives | Short-chain | Supramolecular polymers | 200–700 |
| Dialkylated this compound derivatives | Long-chain | Micellar aggregates | 100–200 |
| Dialkylated this compound derivatives | C₁₆H₃₃, C₁₈H₃₇ | Stable solid nanoparticles | 150–300 |
The critical association concentration (CAC) for dialkylated this compound derivatives has also been shown to decrease with increasing hydrocarbon chain length. beilstein-journals.org
Data Table: Critical Association Concentration (CAC) of Dialkylated this compound Derivatives beilstein-journals.org
| Alkyl Chain Length | CAC (mM) |
| C₁₂H₂₅ | 0.6 |
| C₁₄H₂₉ | 0.2 |
| C₁₆H₃₃ | 0.1 |
| C₁₈H₃₇ | 0.1 |
Applications in Advanced Delivery Systems
The ability of isoindigotin derivatives to self-assemble into nanoscale structures makes them attractive for applications in advanced delivery systems, such as drug delivery. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.nethelmholtz-hips.de Their capacity to form micelles and nanoparticles allows for the encapsulation and solubilization of poorly water-soluble compounds, potentially improving their bioavailability and targeted delivery. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org The tunable morphologies and properties of these self-assembled structures offer flexibility in designing delivery systems tailored for specific therapeutic requirements. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-journals.orgnih.govhelmholtz-hips.de Furthermore, some this compound derivatives have shown interactions with biomacromolecules like DNA, suggesting potential for delivering genetic material into cells. nih.gov
Mechanistic Insights into Biological Activities
Anticancer Activity and Cellular Mechanisms
Isoindigotin derivatives have demonstrated significant potential as anticancer agents, primarily by interfering with cellular processes critical for cancer cell survival and proliferation. Their mechanisms of action involve targeting key regulatory pathways and inducing programmed cell death.
Inhibition of Cancer Cell Growth
Isoindigotin and its derivatives have been observed to strongly inhibit the growth of various human cancer cell types. For instance, certain isoindigo derivatives have shown potent antiproliferative activities against a panel of human hematological and solid tumor cell lines mdpi.comkarger.com. This inhibition often occurs in a dose- and time-dependent manner. For example, a pyridone-annelated this compound derivative, referred to as 5'-Cl, significantly inhibited the proliferation of HL-60 promyelocytic leukemia cells with an IC50 of 4.27 ± 0.40 µM after 24 hours karger.com. Another derivative, N-(p-methoxy-phenyl)-isoindigo (6k), exhibited selective anti-proliferative activity against K562 cells with an IC50 of 7.8 μM nih.gov.
Data on the inhibition of cancer cell growth by selected isoindigotin derivatives is summarized in the table below:
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Methis compound | Breast | 1.5 to 9.0 | google.com |
| Methis compound | Prostate | 1.5 to 9.0 | google.com |
| Methis compound | Colon | 1.5 to 9.0 | google.com |
| Methis compound | Lung | 1.5 to 9.0 | google.com |
| NATURA (this compound derivative) | Various Human | 1.64 to 6.92 | google.com |
| 5'-Cl | K562 | 6.60 | mdpi.com |
| 5'-Cl | THP-1 | 8.21 | mdpi.com |
| 5'-Cl | HepG2 | 8.97 | mdpi.com |
| 5'-Cl | MCF-7 | 11.94 | mdpi.com |
| 5'-Cl | Caco-2 | 14.59 | mdpi.com |
| 5'-Cl | HL-60 | 4.27 ± 0.40 | karger.com |
| 5'-Br | HL-60 | Not specified | nih.gov |
| N-(p-methoxy-phenyl)-isoindigo (6k) | K562 | 7.8 | nih.gov |
Activity against Specific Cancer Cell Lines
Isoindigotin derivatives have demonstrated activity against a range of specific cancer cell lines, including those derived from breast, prostate, colon, lung, liver, and leukemia mdpi.comkarger.comgoogle.com. For example, Methis compound and a derivative referred to as NATURA showed activity against breast (MCF-7 and SKBR-3), colon (LOVO and DLD-1), and prostate (LNCaP, DU 145, and PC-3) cancer cell lines google.com. Pyridone-annelated isoindigos, such as the 5'-chloro (5'-Cl) and 5'-bromo (5'-Br) derivatives, have shown selective antiproliferative activities against human hematological and solid tumor cell lines, including K562, THP-1, HepG2, MCF-7, and Caco-2 cells mdpi.comkarger.comnih.gov. Notably, some studies indicate that these derivatives exhibit selectivity, showing activity against cancer cells but not against noncancerous cells mdpi.comkarger.com.
Molecular Targets and Pathways
The anticancer mechanisms of isoindigotin derivatives often involve the modulation of key molecular targets and signaling pathways that regulate cell cycle progression and apoptosis. A prominent mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle mdpi.comnih.govgoogle.comkarger.com. By inhibiting CDKs, isoindigotin derivatives can arrest the cell cycle, preventing uncontrolled cell division mdpi.comkarger.com. For instance, Methis compound and NATURA have been shown to specifically inhibit the activities of CDK4/6, CDK2, and cdc2 google.com. The 5'-Cl derivative has been shown to inhibit the kinase activities of CDK2 and CDK4 in both cell-free systems and treated cells, leading to G0/G1 cell cycle arrest karger.com. Molecular docking studies suggest that 5'-Cl may compete with ATP for binding to the catalytic subunits of CDK2 and CDK4 karger.com.
Besides CDK inhibition, other molecular targets and pathways have been implicated. Some isoindigotin derivatives can induce apoptosis, a process of programmed cell death mdpi.comnih.govnih.gov. This can involve triggering the intrinsic apoptotic pathway, leading to mitochondrial membrane depolarization and cytochrome c release nih.gov. Certain derivatives may also affect the PI3K/AKT signaling pathway researchgate.net. Additionally, some studies suggest that isoindigotin derivatives can influence the Wnt/β-catenin signaling pathway nih.gov. For example, N-(p-methoxy-phenyl)-isoindigo (6k) down-regulated the expression of phosphorylated GSK-3β (Ser9), β-catenin, and c-myc proteins, while up-regulating GSK-3β, thereby suppressing the Wnt/β-catenin pathway and inducing apoptosis in K562 cells nih.gov.
Molecular targets and affected pathways of selected isoindigotin derivatives are presented in the table below:
| Compound Name | Molecular Targets / Pathways | Cellular Effect(s) | Reference |
| Methis compound | Cyclin-dependent kinases (CDK4/6, CDK2, cdc2) | Cell cycle arrest, Apoptosis induction | google.com |
| NATURA (this compound derivative) | Cyclin-dependent kinases (CDK4/6, CDK2, cdc2) | Cell cycle arrest, Apoptosis induction | google.com |
| Pyridone-annelated isoindigos | Cyclin-dependent kinases (CDKs), Glycogen-synthase kinase (GSK-3β) | Cell cycle arrest, Apoptosis induction | mdpi.com |
| 5'-Cl | CDK2, CDK4 | G0/G1 cell cycle arrest, Apoptosis | karger.comkarger.com |
| 5'-Br | CDK2, CDK4 | G0/G1 cell cycle arrest, Apoptosis | nih.gov |
| Isaindigotone derivative (10k) | VEGFR-2, Tubulin | Anti-angiogenesis, Tubulin polymerization inhibition, G2/M cell cycle arrest, Decreased mitochondrial membrane potential | researchgate.net |
| Isaindigotone derivatives | AKT1 (PI3K/AKT pathway) | Apoptosis induction | researchgate.net |
| N-(p-methoxy-phenyl)-isoindigo (6k) | CDK2, GSK-3β, Wnt/β-catenin pathway | S phase cell cycle arrest, Apoptosis | nih.gov |
Antimicrobial and Antifungal Mechanisms
Beyond their anticancer properties, isoindigotin derivatives have also shown promise as antimicrobial and antifungal agents beilstein-journals.orgbeilstein-journals.org. While specific detailed mechanisms for isoindigotin itself are still under investigation, related indole (B1671886) and isatin (B1672199) derivatives, which share structural features, provide insights into potential mechanisms.
Indole and isatin derivatives are known to possess antibacterial and antifungal activities beilstein-journals.orgbeilstein-journals.org. The mechanisms of action for antimicrobial alkaloids, including some with indole frameworks, often involve targeting essential microbial components such as DNA, topoisomerases, and the cytoplasmic membrane mdpi.com. For example, some alkaloids interact with DNA via intercalation or inhibit topoisomerases, enzymes crucial for DNA replication and transcription in bacteria and fungi mdpi.com.
Antifungal agents commonly target the fungal cell wall or cell membrane, interfering with the synthesis or integrity of essential components like ergosterol (B1671047) nih.govmdpi.com. While direct evidence for isoindigotin specifically targeting these pathways is limited in the provided context, the structural similarity to other antimicrobial indole derivatives suggests potential avenues for investigation.
Role of N-Glycosylation in Biological Activity and Delivery
N-glycosylation, the attachment of oligosaccharides to asparagine residues in proteins, is a significant post-translational modification that can influence the biological activity, stability, and pharmacokinetic properties of molecules itmedicalteam.plthermofisher.commdpi.com. In the context of isoindigotin derivatives, N-glycosylation has been explored as a strategy to enhance their therapeutic potential beilstein-journals.orgbeilstein-journals.orgresearchgate.net.
Enhanced Water Solubility and Membrane Permeability
Poor water solubility and limited membrane permeability are common challenges for many small molecule drugs, including some isoindigotin derivatives, which can restrict their bioavailability and pharmacological application beilstein-journals.orgresearchgate.net. N-glycosylation can address these limitations.
Improved Receptor Recognition
Modifications to the isoindigotin structure, such as glycosylation, have been explored to enhance their pharmacological properties. N-glycosides of this compound, indirubin, and indigo (B80030) have shown promise as candidates for drug discovery. These modifications are reported to lead to improved water solubility, membrane permeability, and crucially, improved recognition by respective receptors beilstein-journals.orgresearchgate.net. This improved recognition is a key factor in their potential as therapeutic agents, suggesting that the glycoside moiety influences the interaction with target receptors, potentially leading to enhanced binding affinity or specificity. While the specific receptors involved can vary depending on the intended biological activity, the enhanced recognition profile of glycosylated isoindigotin derivatives contributes to their increased cancerostatic activity researchgate.net.
Photothermal Cancer Therapy Mechanisms
Isoindigotin and its derivatives are being investigated for their utility in photothermal therapy (PTT), a therapeutic approach that utilizes photothermal agents to convert light energy into heat, thereby inducing hyperthermia in cancer cells.
PTT relies on materials with high photothermal conversion efficiency that can absorb light, typically in the near-infrared (NIR) region where tissue penetration is high, and non-radiatively release the absorbed energy as heat wikipedia.orgfrontiersin.orgscispace.com. This localized heat generation can lead to irreversible damage and ablation of tumor cells wikipedia.orgfrontiersin.org.
Conjugated polymers incorporating this compound derivatives have been developed as photothermal agents for NIR-modulated cancer therapy acs.orgresearchgate.net. These polymers often utilize a donor-acceptor (D-A) architecture, which can enhance photothermal conversion efficiency wikipedia.org. The mechanism involves the absorption of NIR light by the conjugated polymer structure. This absorbed energy excites electrons to higher energy states. The subsequent non-radiative relaxation of these excited electrons back to the ground state results in the release of energy in the form of heat wikipedia.org. This process is distinct from photodynamic therapy, as PTT does not necessarily require oxygen to exert its cytotoxic effects wikipedia.org.
Future Research Directions and Unresolved Challenges
Development of Novel Isoindigotin-Inspired Architectures
Future research aims to develop novel molecular architectures inspired by the isoindigotin core. This involves designing low-molecular-weight structures containing one or two isoindigotin fragments within a conjugated electronic system. d-nb.infobeilstein-journals.org Strategies include modifying substituents on the heterocyclic platform (at position 1 and in the aromatic ring) and in the side chain to fine-tune electronic properties. nih.govd-nb.info The incorporation of different donor and acceptor units is also a key aspect of developing new isoindigotin-based materials. d-nb.infoleigroup.cnrsc.org Expanding the isoindigotin core, such as to a thieno[3,2-b] benzothiophene (B83047) isoindigo (TBTI) core, is another avenue being explored for enhanced properties. ox.ac.uk
Enhancement of Device Performance and Stability
A critical area of research is the enhancement of the performance and stability of devices incorporating isoindigotin-based materials. For organic field-effect transistors (OFETs), strategies include using farther branched alkyl chains, modulating polymer energy levels, and extending π-conjugated backbones to improve carrier mobility and ambient stability. leigroup.cnnih.gov Introducing electron-deficient functional groups onto the isoindigotin core can significantly decrease LUMO levels, improving electron mobility and device stability. nih.gov For organic solar cells (OSCs), research focuses on designing substituents on the isoindigotin core and the donor moiety to improve efficiency. d-nb.info The morphology of thin films, influenced by the solubility of isoindigotin derivatives, is also crucial for photovoltaic cell efficiency. d-nb.info Addressing issues like charge injection at the metal/polymer interface and minimizing contact resistance are vital for improving OFET performance. researchgate.net Eliminating nonideal transfer characteristics caused by charge trapping is also a challenge being addressed. researchgate.netacs.org
Exploration of New Application Domains
The unique properties of isoindigotin derivatives suggest potential in various application domains beyond traditional organic electronics. Research is exploring their use in sensors, lithium-ion batteries, photoelectrochemical reduction of water, MALDI spectrometry matrices, and photothermal cancer therapy. nih.govd-nb.inforesearchgate.net The ability of polymeric isoindigotin derivatives to bind strongly to carbon nanotubes through π-stacking opens possibilities for new composite materials. nih.gov
Scalable and Sustainable Synthetic Methodologies
Developing scalable and sustainable synthetic methods for isoindigotin derivatives is crucial for their widespread application. Research is focused on facile and high-yield synthesis routes. acs.orgleigroup.cnresearchgate.net Aldol (B89426) condensation has emerged as a cost-effective and sustainable method for preparing isoindigotin-based conjugated polymers. researchgate.net Efforts are also directed towards developing environmentally benign routes for key building blocks. acs.org
Deeper Understanding of Fundamental Charge Transport and Exciton (B1674681) Dynamics
A more profound understanding of the fundamental charge transport and exciton dynamics in isoindigotin-based materials is essential for rational material design and device optimization. Research involves studying carrier transport in polymer films and the factors influencing carrier mobility. leigroup.cnresearchgate.net Investigating exciton dynamics, including exciton diffusion length and the mechanisms of exciton transport, is also critical. acs.orgucl.ac.uknist.gov Understanding the relationship between molecular structure, packing, and intermolecular orbital overlap and their impact on charge transport properties remains an unresolved issue. researchgate.netnist.gov
Advanced Computational Predictions and Material Design
Advanced computational methods play a vital role in accelerating the discovery and design of new isoindigotin-based materials. Computational chemistry is used to predict properties before synthesis, investigate thermomechanical properties, and understand structure-property relationships. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net Density functional theory (DFT) is a key tool for theoretical studies, although the choice of functional is important for accuracy. nih.gov Computational analysis helps in understanding the influence of structural features on molecular geometry and orbital transitions. rsc.org This approach aids in identifying potential design targets and rationalizing trends in semiconducting polymers. chemrxiv.orgchemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
